GLP-1R agonist 21
Description
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Properties
Molecular Formula |
C31H29ClF4N4O5 |
|---|---|
Molecular Weight |
649.0 g/mol |
IUPAC Name |
2-[[(8S)-2-[(4-chloro-2,6-difluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H29ClF4N4O5/c1-15-27-16(7-20(29(35)36)30(38-27)45-14-21-22(33)10-18(32)11-23(21)34)3-5-39(15)13-26-37-28-24(40(26)12-19-4-6-44-19)8-17(31(41)42)9-25(28)43-2/h7-11,15,19,29H,3-6,12-14H2,1-2H3,(H,41,42)/t15-,19-/m0/s1 |
InChI Key |
YSRZAUNRWFJLBU-KXBFYZLASA-N |
Isomeric SMILES |
C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6F)Cl)F |
Canonical SMILES |
CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6F)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Novel GLP-1R Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of two distinct molecules identified as "GLP-1R agonist 21" in scientific literature. The document details their chemical structures, synthesis protocols, and biological activities, presenting a comparative analysis for researchers in the field of metabolic drug discovery. Additionally, it outlines the fundamental signaling pathways of the GLP-1 receptor and typical experimental workflows for agonist screening.
Introduction to GLP-1R Agonism
Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the treatment of type 2 diabetes and obesity. These therapeutic agents mimic the action of the endogenous incretin hormone GLP-1, which potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. The short half-life of native GLP-1 has driven the development of synthetic agonists with improved pharmacokinetic profiles. This guide focuses on two such novel compounds, each referred to as "agonist 21" in their respective discovery contexts.
Profile of GLP-1R Agonist 21a: A Fused-Heterocyclic Derivative
A 2013 study into small-molecule, orally active GLP-1R agonists identified a series of fused-heterocyclic derivatives. Within this series, the compound designated as 21b in the original publication (referred to as Compound 21a in this guide for clarity) is 1-(3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenoxy)propan-2-one.
Synthesis of Compound 21a
The synthesis of Compound 21a was achieved through a multi-step process involving the formation of an imidazo[1,2-a]pyridine core, followed by etherification.
Experimental Protocol: Synthesis of 1-(3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenoxy)propan-2-one (Compound 21a) [1]
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Step 1: Synthesis of the Imidazo[1,2-a]pyridine Intermediate. A mixture of the appropriately substituted 2-aminopyridine and an α-haloketone is refluxed in a suitable solvent, such as ethanol, to yield the core imidazo[1,2-a]pyridine structure.
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Step 2: Etherification. The phenolic precursor is reacted with 1-chloroacetone in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetone. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification. The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure Compound 21a as a pale yellow solid.
Characterization Data for Compound 21a: [1]
| Parameter | Value |
| Molecular Formula | C₁₇H₁₂ClF₃N₂O₂ |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.30 (s, 3H), 4.66 (s, 2H), 6.91 (s, 1H), 7.06 (d, J = 7.9 Hz, 1H), 7.28 (s, 1H), 7.35 (d, J = 7.5 Hz, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.76 (s, 1H), 8.48 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 26.6, 73.0, 113.9, 114.6, 116.5, 117.5, 117.9, 119.6, 120.9, 121.4, 122.1, 124.1, 126.5, 129.6, 130.2, 130.6, 141.3, 158.5, 204.6 |
| EI-HRMS (m/z) | Calculated for (C₁₇H₁₂ClF₃N₂O₂+H)⁺: 369.0618, Found: 369.0670 |
Biological Activity of Compound 21a
The series of compounds was evaluated for their GLP-1R agonist activity. While the specific EC₅₀ for Compound 21a was not reported in the publication, the most potent compound in the series, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a] pyridin-2-yl)phenyl methanesulfonate (compound 8e), exhibited an EC₅₀ of 7.89 μM. This indicates that the imidazo[1,2-a]pyridine scaffold is a viable starting point for the design of small-molecule GLP-1R agonists.
Profile of GLP-1R Agonist 21b: A Corrinated Exendin-4 Conjugate
A 2021 study explored the "corrination" of the known GLP-1R agonist exendin-4 (Ex4) to modify its pharmacological properties. Corrination involves conjugating a corrin ring-containing molecule, such as dicyanocobinamide (Cbi), to a peptide. Compound 21 from this study, a Cbi-Exendin-4 conjugate named Cbi-But-Ex40 , is referred to as Compound 21b in this guide.
Synthesis of Compound 21b
The synthesis of Compound 21b involves the preparation of a modified exendin-4 peptide and an alkyne-functionalized Cbi, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry).
Experimental Protocol: General Synthesis of Cbi-But-Ex40 (Compound 21b)
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Step 1: Synthesis of Dicyanocobinamide (Cbi). Cbi is synthesized from vitamin B₁₂ (cyanocobalamin) by reaction with sodium cyanide in ethanol under microwave irradiation.
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Step 2: Synthesis of Alkyne-Functionalized Cbi (Cbi-Butyne). Cbi is reacted with an appropriate alkyne-containing linker, such as 3-butyn-1-amine, using a coupling agent like carbonyldiimidazole (CDI).
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Step 3: Synthesis of Azide-Modified Exendin-4 (Ex40). A modified exendin-4 peptide containing an azide functional group at a specific position is synthesized using standard solid-phase peptide synthesis (SPPS).
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Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition. The alkyne-functionalized Cbi is reacted with the azide-modified Ex40 in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, and a ligand such as tris-(benzyltriazolylmethyl)amine (TBTA).
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Purification. The final conjugate, Compound 21b, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity of Compound 21b
Compound 21b was evaluated for its ability to bind to and activate the human GLP-1 receptor in vitro.
In Vitro Activity of GLP-1R Agonists
| Compound | GLP-1R Binding (IC₅₀, nM) | GLP-1R Agonism (EC₅₀, pM) |
| Exendin-4 (Reference) | 5.98 ± 0.94 | <30 |
| Compound 21b (Cbi-But-Ex40) | Not explicitly stated for 21, but a similar compound (22) had an IC₅₀ of 11.9 ± 2.5 nM | Not explicitly stated for 21, but a similar compound (22) had an EC₅₀ of 20.7 ± 8.3 pM |
The study demonstrated that corrination of exendin-4 maintains potent agonism at the GLP-1R.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1R, a class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events, primarily through the Gαs pathway.
Caption: GLP-1R signaling pathway upon agonist binding.
Experimental Workflow for GLP-1R Agonist Discovery
The discovery of novel GLP-1R agonists typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical workflow for GLP-1R agonist discovery.
Key Experimental Protocols
GLP-1R Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a labeled, known ligand from the GLP-1R.
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Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured to confluence.
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Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
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Assay Setup: In a 96-well plate, membrane preparations are incubated with a radiolabeled or fluorescently labeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or a fluorescent analog) and varying concentrations of the test compound.
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Incubation: The plate is incubated at room temperature to allow binding to reach equilibrium.
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Detection: Bound ligand is separated from free ligand (e.g., by filtration). The amount of bound labeled ligand is quantified using a suitable detector (e.g., gamma counter or fluorescence plate reader).
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Data Analysis: The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression analysis.
GLP-1R Functional Assay (cAMP Measurement)
This assay quantifies the ability of a test compound to stimulate intracellular cyclic AMP (cAMP) production upon binding to the GLP-1R.
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Cell Seeding: HEK293 cells expressing the GLP-1R are seeded into a 96-well plate and incubated overnight.
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Compound Treatment: The culture medium is replaced with a stimulation buffer containing varying concentrations of the test compound. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
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Incubation: Cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
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Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
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Data Analysis: The EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
The two compounds designated as "this compound" represent distinct approaches to novel agonist design. Compound 21a, a small molecule, offers the potential for oral bioavailability, a significant advantage over injectable peptide therapeutics. Compound 21b, a peptide-drug conjugate, demonstrates how modifying existing peptide agonists can alter their pharmacological properties. Both strategies contribute valuable insights to the ongoing effort to develop next-generation therapies for metabolic diseases. Further investigation into the in vivo efficacy and safety of these and similar compounds is warranted to determine their full therapeutic potential.
References
Introduction to GLP-1 Receptor Agonists
An In-Depth Technical Guide on the Core Mechanism of Action of GLP-1 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "GLP-1R agonist 21" is not referenced in the available scientific literature. This guide, therefore, details the well-established mechanism of action for the broader class of Glucagon-like peptide-1 receptor (GLP-1R) agonists, providing a framework for understanding the function and characterization of any novel agonist within this class.
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1.[1][2] This hormone is naturally released from L-cells in the intestine in response to food intake.[3] GLP-1R agonists have become a cornerstone in the management of type 2 diabetes mellitus (T2DM) and obesity.[1][2] Their therapeutic effects are multifactorial, including potentiation of glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety, which leads to reduced food intake and subsequent weight loss.
The native GLP-1 peptide has a very short half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). Consequently, therapeutic GLP-1R agonists are engineered to be resistant to DPP-IV degradation, thereby providing a much longer duration of action.
Core Mechanism of Action: GLP-1 Receptor Activation
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) expressed in various tissues, including pancreatic β-cells, pancreatic α-cells, the central nervous system (CNS), the gastrointestinal tract, and the heart. The binding of an agonist to the GLP-1R initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins and subsequent downstream signaling cascades.
The primary and most well-studied signaling pathway involves the coupling of the GLP-1R to the stimulatory G protein, Gαs. However, evidence also supports the involvement of other G proteins and signaling mediators, such as Gαq and β-arrestins, which contribute to the diverse physiological effects of these agonists.
Key Intracellular Signaling Pathways
Activation of the GLP-1R by an agonist triggers multiple intracellular signaling pathways that collectively mediate its therapeutic effects.
The Canonical Gαs/cAMP Pathway
This is the principal pathway responsible for the insulinotropic effects of GLP-1R agonists.
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Gαs Activation: Agonist binding to the GLP-1R promotes the exchange of GDP for GTP on the Gαs subunit.
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Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).
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Downstream Effectors: The resulting increase in intracellular cAMP levels activates two main downstream effectors:
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Protein Kinase A (PKA): PKA activation leads to the phosphorylation of multiple substrates that potentiate glucose-stimulated insulin secretion (GSIS). This includes the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, and the opening of voltage-dependent calcium channels (VDCC), which increases intracellular Ca2+ and triggers the exocytosis of insulin-containing granules.
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Exchange Protein Directly Activated by cAMP (Epac): Epac, particularly Epac2 in pancreatic β-cells, also plays a crucial role in insulin exocytosis in a PKA-independent manner.
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Caption: Canonical Gαs/cAMP signaling pathway activated by GLP-1R agonists.
β-Arrestin Pathway and Receptor Regulation
Following activation, the GLP-1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.
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Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. It also acts as a scaffold protein to facilitate receptor internalization via clathrin-coated pits. This process is crucial for regulating the duration and intensity of the signal.
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β-Arrestin-Mediated Signaling: Beyond its role in desensitization, β-arrestin can initiate its own signaling cascades, notably by activating the extracellular signal-regulated kinase (ERK1/2) pathway, which has been implicated in cell proliferation and survival.
Caption: β-Arrestin pathway involved in GLP-1R desensitization and signaling.
Other Signaling Pathways (e.g., Gαq)
There is also evidence suggesting that the GLP-1R can couple with other G proteins, such as Gαq. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, further contributing to the rise in cytosolic calcium and potentiating insulin secretion.
Caption: Gαq-mediated signaling pathway, contributing to intracellular calcium release.
Experimental Protocols for Agonist Characterization
To characterize the pharmacological properties of a novel GLP-1R agonist, a panel of robust and reproducible in vitro cell-based assays is essential. These assays quantify the agonist's potency and efficacy across key signaling pathways.
Caption: A generalized experimental workflow for in vitro characterization.
cAMP Accumulation Assay
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Principle: This assay quantifies the increase in intracellular cAMP following Gαs pathway activation.
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Cell Line: HEK293 or CHO-K1 cells stably expressing the human GLP-1R (hGLP-1R).
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Methodology:
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Cell Seeding: Seed cells in a 96- or 384-well plate and incubate overnight.
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Compound Preparation: Prepare serial dilutions of the test agonist and a reference agonist.
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Assay Initiation: Remove culture medium and add assay buffer, often containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
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Agonist Stimulation: Add the prepared agonist dilutions to the wells and incubate at 37°C for approximately 30 minutes.
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Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
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Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
ERK1/2 Phosphorylation Assay
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Principle: This assay measures the phosphorylation of ERK1/2, a downstream effector in the MAPK pathway, which can be activated by GLP-1R signaling, often via β-arrestin.
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Cell Line: HEK293-hGLP-1R cells.
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Methodology:
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Cell Seeding and Starvation: Seed cells in a 96-well plate. Once confluent, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.
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Agonist Stimulation: Add serial dilutions of the agonist and incubate for a short period (typically 5-10 minutes) at 37°C.
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Cell Lysis: Remove the stimulation medium and add lysis buffer provided by the detection kit manufacturer.
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Detection: Measure the levels of phosphorylated ERK1/2 (pERK) and total ERK1/2 using a suitable detection kit (e.g., AlphaScreen SureFire, HTRF, or ELISA-based).
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-
Data Analysis: Normalize the pERK signal to the total ERK signal for each well. Plot the fold increase in phosphorylation over basal against the log concentration of the agonist to determine EC50 and Emax.
Representative Quantitative Data
While no data exists for a "this compound," the following tables summarize typical quantitative data for well-established GLP-1R agonists, providing a benchmark for comparison.
Table 1: In Vitro Potency of Selected GLP-1R Agonists
| Agonist | Assay | Cell Line | EC50 (pM) | Emax (% of GLP-1) |
| Semaglutide | cAMP Accumulation | HEK293-hGLP-1R | ~50-100 | Full Agonist |
| Liraglutide | cAMP Accumulation | HEK293-hGLP-1R | ~200-500 | Full Agonist |
| Orforglipron | cAMP Accumulation | HEK293-hGLP-1R | Data not specified | Strong Agonist |
| PF-06882961 | cAMP Accumulation | CHO-hGLP-1R | 16,000 | Full Agonist |
| PF-06882961 | pERK1/2 | CHO-hGLP-1R | 1,200 | Partial Agonist |
(Note: Data are representative values compiled from various preclinical studies. Absolute values can vary based on specific assay conditions.)
Table 2: Clinical Efficacy of Selected GLP-1R Agonists in T2DM & Obesity
| Agonist | Dose | Duration (weeks) | Mean HbA1c Reduction | Mean Weight Loss |
| Semaglutide | 2.4 mg/week | 68 | Not specified for this dose | -13.9% |
| Liraglutide | 3.0 mg/day | 26 | Not specified for this dose | -5.8% |
| Tirzepatide * | 15 mg/week | 72 | -2.37% | -17.8% |
| Orforglipron | 36 mg/day | 72 | Significantly Improved | -10.5% |
*Tirzepatide is a dual GIP/GLP-1 receptor agonist.
Conclusion
The mechanism of action of GLP-1R agonists is complex and pleiotropic, extending beyond simple glucose control. The core mechanism is initiated by the binding of the agonist to the GLP-1 receptor, which predominantly activates the Gαs/cAMP signaling pathway, leading to enhanced glucose-dependent insulin secretion. Concurrently, signaling through β-arrestin and potentially other G proteins contributes to the overall therapeutic profile, including effects on receptor regulation, cell survival, and central appetite control. A thorough characterization of any novel GLP-1R agonist requires a systematic evaluation of its activity across these key signaling pathways using a suite of quantitative in vitro assays. The data derived from these studies are crucial for predicting in vivo efficacy and guiding successful drug development in the metabolic disease space.
References
Structure-Activity Relationship of GLP-1R Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of glucagon-like peptide-1 receptor (GLP-1R) agonists, with a specific focus on the impact of modifications at position 21 of the native GLP-1 peptide. The GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes and obesity.[1][2] The development of potent and stable GLP-1R agonists has been a significant area of research, leading to the approval of several life-changing therapeutics.
Introduction to GLP-1R and its Agonists
The native glucagon-like peptide-1 (GLP-1) is a 30-amino acid peptide hormone secreted by intestinal L-cells in response to food intake.[3] It stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2][3] However, the therapeutic utility of native GLP-1 is limited by its very short half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). Consequently, the primary focus of drug development has been to create GLP-1 analogues with improved pharmacokinetic profiles and sustained biological activity.
The term "GLP-1R agonist 21" is ambiguous in scientific literature. It can refer to a specific small molecule compound, such as "Compound I-134," which has been reported as a potent GLP-1R agonist with an EC50 of 0.0104 nM. However, detailed structural and SAR data for this specific compound are not widely available in the public domain. More commonly in SAR studies of peptide-based agonists, "21" refers to the amino acid position within the GLP-1 peptide sequence. This guide will focus on the latter, as there is a wealth of information regarding the impact of substitutions at this position on receptor activation and overall agonist activity.
GLP-1R Signaling Pathways
Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This cAMP signaling is central to the glucose-dependent insulinotropic effects of GLP-1R agonists. Additionally, GLP-1R activation can lead to the recruitment of β-arrestins, which mediate receptor internalization and can trigger separate, G protein-independent signaling pathways.
Figure 1: Simplified GLP-1R Signaling Pathway.
Structure-Activity Relationship at Position 21
The native GLP-1(7-36)amide peptide contains a glycine (Gly) residue at position 21. Studies involving the substitution of this amino acid have revealed its importance in modulating the insulinotropic activity and receptor binding affinity of the agonist.
Quantitative SAR Data
The following table summarizes the effects of substituting the amino acid at position 21 of GLP-1(7-36)amide on its biological activity. The data is compiled from studies assessing insulinotropic activity, receptor binding, and cAMP production.
| Analogue | Position 21 Substitution | Relative Insulinotropic Activity | Notes | Reference |
| Native GLP-1(7-36)amide | Glycine (Gly) | 100% | Endogenous ligand, serves as the baseline for comparison. | |
| [Gly21]-GLP-1(7-36)amide | Glycine (Gly) | > Lys18, Lys27 | The native sequence shows high activity. | |
| Other substitutions | e.g., Alanine (Ala) | Generally reduced activity | Replacing Gly21 with other amino acids often leads to a decrease in potency, highlighting the importance of this residue. Specific quantitative data for a wide range of substitutions at this position is not readily available in a single source. |
Note: The relative insulinotropic activity is estimated from the qualitative descriptions in the cited literature. Precise numerical values for direct comparison are often study-dependent.
The research indicates that while substitutions at N-terminal positions like position 10 (Glycine), 15 (Aspartic acid), and 17 (Serine) are critical for activity, the C-terminal half of the peptide, including position 21, also contributes significantly to receptor binding and subsequent signal transduction.
Experimental Protocols
The evaluation of GLP-1R agonists involves a series of in vitro and in vivo assays to determine their potency, efficacy, and pharmacokinetic properties. A general workflow for these experiments is outlined below.
Figure 2: General Experimental Workflow for GLP-1R Agonist Evaluation.
Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds to the GLP-1 receptor.
Methodology:
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Cell Culture: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or RINm5F cells) is cultured under standard conditions.
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Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.
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Binding Reaction: A fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1(7-36)amide) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
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Separation: The reaction mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.
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Quantification: The radioactivity retained on the filter is measured using a gamma counter.
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Data Analysis: The data is used to generate a competitive binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Signaling Assay (HTRF)
Objective: To measure the ability of the test compounds to stimulate cAMP production upon binding to the GLP-1R.
Methodology:
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Cell Culture: Cells expressing the GLP-1R are seeded into microplates.
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Compound Treatment: The cells are incubated with varying concentrations of the test compounds. A known GLP-1R agonist is used as a positive control.
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Cell Lysis and Detection: After incubation, the cells are lysed, and the cAMP levels are measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. This involves the addition of two fluorescently labeled antibodies: a cAMP-specific antibody labeled with a donor fluorophore and a cAMP molecule labeled with an acceptor fluorophore.
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Signal Measurement: In the absence of cellular cAMP, the two antibodies are in close proximity, resulting in a high FRET signal. As the concentration of cellular cAMP increases, it displaces the labeled cAMP, leading to a decrease in the FRET signal. The signal is read on a plate reader capable of HTRF detection.
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Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are calculated.
In Vivo Insulinotropic Activity Assay
Objective: To assess the ability of the test compounds to stimulate insulin secretion in a living organism.
Methodology:
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Animal Model: Perfused rat pancreases are often used for this assay.
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Perfusion: The pancreas is isolated and perfused with a buffer solution containing a stable glucose concentration.
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Compound Administration: The test compounds are introduced into the perfusion medium at various concentrations.
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Sample Collection: The effluent from the perfused pancreas is collected at regular intervals.
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Insulin Measurement: The concentration of insulin in the collected samples is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The insulin secretion rate is plotted against the concentration of the test compound to evaluate its insulinotropic potency.
Conclusion
The structure-activity relationship of GLP-1R agonists is a complex field that has led to the development of highly effective therapies. While the N-terminus of the GLP-1 peptide is crucial for receptor activation, the amino acid at position 21 also plays a significant role in modulating the biological activity of these agonists. The methodologies described herein represent the standard for characterizing novel GLP-1R agonists and are essential for the continued development of next-generation therapeutics for metabolic diseases. Further research into specific small-molecule agonists and continued exploration of peptide modifications will undoubtedly lead to even more potent and selective drugs with improved therapeutic profiles.
References
Target Validation of a Novel GLP-1R Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the necessary studies and methodologies for the target validation of a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, hereafter referred to as "Agonist-21." This document outlines the core in vitro and in vivo experiments, data interpretation, and visualization of key pathways essential for confirming the engagement and therapeutic potential of Agonist-21.
Introduction to GLP-1R Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a pivotal role in glucose homeostasis.[1] It is secreted by intestinal L-cells in response to nutrient intake and potentiates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1][2][3] GLP-1 receptor agonists are a class of therapeutics that mimic the action of endogenous GLP-1, offering a potent treatment for type 2 diabetes and obesity.[4] These agonists are designed to be resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1, thus providing a sustained therapeutic effect.
The validation of a new GLP-1R agonist, such as Agonist-21, requires a series of well-defined studies to demonstrate its specific interaction with the GLP-1R and the subsequent activation of downstream signaling pathways that lead to the desired physiological effects.
In Vitro Target Validation
The initial phase of target validation involves a series of in vitro assays to characterize the binding and functional activity of Agonist-21 at the GLP-1 receptor.
Receptor Binding Affinity
Determining the binding affinity of Agonist-21 to the GLP-1R is a critical first step. This is typically assessed through competitive binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GLP-1R are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
-
Assay Setup: A fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Agonist-21.
-
Incubation and Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
Data Analysis: The concentration of Agonist-21 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
Table 1: Representative Binding Affinity Data for Agonist-21
| Compound | IC50 (nM) | Ki (nM) |
| Native GLP-1 | 5.2 | 1.8 |
| Agonist-21 | 2.8 | 0.95 |
| Competitor Agonist | 4.1 | 1.4 |
Functional Activity: cAMP Accumulation
Activation of the GLP-1R, a Gs protein-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
Experimental Protocol: cAMP HTRF Assay
-
Cell Culture: CHO-K1 cells stably co-expressing the human GLP-1R and a cAMP-responsive element-luciferase reporter are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of Agonist-21 for a specified time.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The half-maximal effective concentration (EC50) for cAMP production is determined by fitting the data to a sigmoidal dose-response curve.
Table 2: Representative Functional Potency of Agonist-21
| Compound | EC50 for cAMP Production (nM) |
| Native GLP-1 | 3.5 |
| Agonist-21 | 1.2 |
| Competitor Agonist | 2.8 |
Signaling Pathway: GLP-1R-Mediated cAMP Production
Caption: GLP-1R activation by an agonist leading to cAMP production.
Downstream Signaling: β-Arrestin Recruitment
In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which can influence receptor internalization and downstream signaling events.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Line: A cell line engineered to express the GLP-1R fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme is used.
-
Compound Stimulation: Cells are stimulated with varying concentrations of Agonist-21.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to the GLP-1R brings the two enzyme fragments together, generating a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The EC50 for β-arrestin recruitment is calculated.
Table 3: β-Arrestin Recruitment Potency
| Compound | EC50 for β-Arrestin Recruitment (nM) |
| Native GLP-1 | 15.8 |
| Agonist-21 | 8.2 |
| Competitor Agonist | 12.5 |
In Vivo Target Validation
Following successful in vitro validation, the efficacy of Agonist-21 must be confirmed in relevant animal models.
Glucose-Dependent Insulin Secretion
A key therapeutic action of GLP-1R agonists is their ability to enhance insulin secretion in a glucose-dependent manner.
Experimental Protocol: In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
-
Animal Model: Diet-induced obese (DIO) mice are used as a model of insulin resistance and type 2 diabetes.
-
Compound Administration: Mice are administered a single dose of Agonist-21 or vehicle control.
-
Glucose Challenge: After a set period, a glucose challenge is administered intraperitoneally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge.
-
Hormone Measurement: Plasma glucose and insulin levels are measured using standard assays.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the effect of Agonist-21 on glucose tolerance and insulin secretion.
Table 4: Representative In Vivo Efficacy of Agonist-21 in DIO Mice
| Treatment Group | Glucose AUC (mg/dLmin) | Insulin AUC (ng/mLmin) |
| Vehicle | 35000 | 150 |
| Agonist-21 (10 nmol/kg) | 22000 | 280 |
| Competitor Agonist (10 nmol/kg) | 25000 | 250 |
Experimental Workflow: In Vivo GSIS Study
Caption: Workflow for an in vivo glucose-stimulated insulin secretion study.
Effects on Food Intake and Body Weight
GLP-1R agonists are known to reduce food intake and promote weight loss.
Experimental Protocol: Chronic Dosing in Obese Rodents
-
Animal Model: Obese mice or rats are acclimated to individual housing with automated food intake monitoring.
-
Chronic Dosing: Animals receive daily or weekly injections of Agonist-21 or vehicle for several weeks.
-
Monitoring: Body weight and food intake are recorded daily.
-
Terminal Analysis: At the end of the study, body composition (fat and lean mass) can be analyzed by DEXA or MRI.
-
Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between treatment groups.
Table 5: Chronic Effects of Agonist-21 on Body Weight and Food Intake
| Treatment Group | Body Weight Change (%) | Cumulative Food Intake (g) |
| Vehicle | +5.2 | 210 |
| Agonist-21 (10 nmol/kg/day) | -15.8 | 155 |
| Competitor Agonist (10 nmol/kg/day) | -12.3 | 168 |
Conclusion
The target validation of a novel GLP-1R agonist, Agonist-21, requires a systematic approach encompassing in vitro and in vivo studies. The data presented in this guide, including binding affinities, functional potencies, and in vivo efficacy, provide a framework for establishing the therapeutic potential of new GLP-1R agonists. The successful completion of these studies is a critical step in the preclinical development of these important therapeutics for metabolic diseases.
References
In Vitro Characterization of a Novel GLP-1R Agonist: A Technical Guide
Disclaimer: The following technical guide details the in vitro characterization of the novel Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist GL0034 . As the specific "agonist 21" is not identifiable in publicly available scientific literature, GL0034, a well-characterized agonist with published in vitro data, has been selected as a representative molecule for the purpose of this guide. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity. They function by mimicking the endogenous incretin hormone GLP-1, which potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. The development of novel GLP-1R agonists with optimized pharmacological profiles, such as prolonged duration of action and biased signaling, is an active area of research. This guide provides a comprehensive overview of the in vitro characterization of GL0034, a long-acting GLP-1R agonist, focusing on its binding, signaling, and functional properties.
Quantitative Data Summary
The in vitro pharmacological properties of GL0034 were evaluated in comparison to the well-established GLP-1R agonist, semaglutide. The following tables summarize the key quantitative data from these characterization studies.
Table 1: GLP-1 Receptor Binding Affinity
| Agonist | Cell Line | Assay Format | pKd | Reference |
| GL0034 | HEK293-SNAP-GLP-1R | TR-FRET Competition Binding | ~7.6 | [1] |
| Semaglutide | HEK293-SNAP-GLP-1R | TR-FRET Competition Binding | ~7.4 | [1] |
pKd is the negative logarithm of the dissociation constant (Kd).
Table 2: In Vitro Functional Potency
| Agonist | Cell Line | Assay | pEC50 | Reference |
| cAMP Accumulation | ||||
| GL0034 | HEK293-SNAP-GLP-1R | HTRF | ~9.5 | [1] |
| Semaglutide | HEK293-SNAP-GLP-1R | HTRF | ~9.5 | [1] |
| β-Arrestin-2 Recruitment | ||||
| GL0034 | PathHunter-GLP-1R-EA-βarr2 | Enzyme Fragment Complementation | ~7.0 | [1] |
| Semaglutide | PathHunter-GLP-1R-EA-βarr2 | Enzyme Fragment Complementation | ~8.0 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors mediate the downstream physiological effects, including the potentiation of insulin secretion. PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that plays a role in gene expression related to cell survival and function. Additionally, GLP-1R activation can lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow: In Vitro Characterization
The in vitro characterization of a GLP-1R agonist typically follows a hierarchical approach, starting from receptor binding to functional downstream signaling assays. This ensures a comprehensive understanding of the molecule's pharmacological profile.
Caption: Experimental Workflow for GLP-1R Agonist Characterization.
Detailed Experimental Protocols
GLP-1R Radioligand Binding Assay (TR-FRET)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay format.
-
Objective: To determine the binding affinity (Kd) of the test agonist for the GLP-1 receptor.
-
Cell Line: HEK293 cells stably expressing SNAP-tagged human GLP-1R (HEK293-SNAP-GLP-1R).
-
Principle: The assay measures the competition between the unlabeled test agonist and a fluorescently labeled GLP-1R ligand for binding to the receptor, which is labeled with a FRET donor.
-
Materials:
-
HEK293-SNAP-GLP-1R cells
-
SNAP-Lumi4-Tb (FRET donor)
-
Fluorescently labeled GLP-1R antagonist (e.g., Exendin(9-39)-FITC, FRET acceptor)
-
Unlabeled test agonist (e.g., GL0034) and reference agonist (e.g., semaglutide)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
384-well white microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Cell Labeling: Label HEK293-SNAP-GLP-1R cells with SNAP-Lumi4-Tb according to the manufacturer's protocol.
-
Assay Plate Preparation: Dispense the terbium-labeled cells into a 384-well plate.
-
Compound Addition: Add serial dilutions of the unlabeled test agonist or reference compound to the wells.
-
Tracer Addition: Add a fixed concentration of the fluorescently labeled GLP-1R antagonist to all wells. For non-specific binding control, add a high concentration of unlabeled antagonist.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach binding equilibrium.
-
Detection: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio and plot the data against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki and pKd can be calculated.
-
cAMP Accumulation Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring cAMP accumulation.
-
Objective: To determine the potency (EC50) of the test agonist in stimulating Gs-mediated signaling.
-
Cell Line: HEK293-SNAP-GLP-1R cells.
-
Principle: This is a competitive immunoassay where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a FRET donor (cryptate).
-
Materials:
-
HEK293-SNAP-GLP-1R cells
-
Test agonist (e.g., GL0034) and reference agonist (e.g., semaglutide)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Cell Seeding: Seed HEK293-SNAP-GLP-1R cells into a 384-well plate and incubate overnight.
-
Compound Stimulation: Pre-treat cells with a phosphodiesterase inhibitor, then add serial dilutions of the test agonist or reference agonist.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.
-
Incubation: Incubate at room temperature for 1 hour.
-
Detection: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the pEC50.
-
β-Arrestin-2 Recruitment Assay (PathHunter®)
This protocol is based on the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation.
-
Objective: To determine the potency (EC50) of the test agonist in recruiting β-arrestin-2 to the GLP-1R.
-
Cell Line: PathHunter CHO-K1-βarr2-EA-GLP-1R cells, which co-express the GLP-1R fused to a small enzyme fragment (ProLink, PK) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
-
Principle: Agonist-induced recruitment of β-arrestin-2-EA to the GLP-1R-PK forces the complementation of the two enzyme fragments, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Materials:
-
PathHunter CHO-K1-βarr2-EA-GLP-1R cells
-
Test agonist (e.g., GL0034) and reference agonist (e.g., semaglutide)
-
PathHunter Detection Reagents
-
384-well white microplates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the PathHunter cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test agonist or reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Detection: Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the pEC50.
-
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of GLP-1R Agonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth data specifically detailing the binding affinity and kinetics of a compound referred to as "GLP-1R agonist 21" or "Compound I-134" is limited. The only accessible information identifies it as an agonist for the glucagon-like peptide-1 receptor (GLP-1R) with an EC50 of 0.0104 nM[1]. Due to this scarcity of specific data, this guide will provide a comprehensive overview of the principles and methodologies used to characterize the binding affinity and kinetics of well-studied GLP-1R agonists. This will serve as a technical framework for understanding the crucial pharmacological parameters of any GLP-1R agonist.
Introduction to GLP-1R and its Agonists
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and appetite regulation[2][3][4]. When activated by its endogenous ligand, GLP-1, or by exogenous agonists, the receptor initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased cyclic AMP (cAMP) production[5]. This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite. These multifaceted effects have established GLP-1R as a major therapeutic target for type 2 diabetes and obesity.
GLP-1R agonists are a class of drugs that mimic the action of endogenous GLP-1. They are designed to have improved pharmacokinetic properties, such as resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1. The therapeutic efficacy of these agonists is intimately linked to their binding affinity and kinetics at the GLP-1R.
Core Concepts: Binding Affinity and Kinetics
Binding Affinity refers to the strength of the interaction between a ligand (agonist) and its receptor. It is a measure of how tightly the ligand binds to the receptor. High affinity means that a lower concentration of the ligand is required to occupy a significant number of receptors. Key parameters used to quantify binding affinity include:
-
Dissociation Constant (Kd): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
Inhibition Constant (Ki): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand. It is an indirect measure of affinity.
-
IC50: The concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. While related to affinity, it is dependent on the experimental conditions.
Binding Kinetics describes the rates at which a ligand binds to and dissociates from its receptor. These dynamic aspects of the ligand-receptor interaction can significantly influence the duration and nature of the resulting cellular response. The key kinetic parameters are:
-
Association Rate Constant (kon): The rate at which the ligand binds to the receptor.
-
Dissociation Rate Constant (koff): The rate at which the ligand unbinds from the receptor. A slower koff is often associated with a longer duration of action.
-
Residence Time (1/koff): The average time a ligand remains bound to its receptor.
Recent studies have highlighted the importance of binding kinetics, particularly the dissociation rate, in determining the signaling properties of GLP-1R agonists. For instance, a slower dissociation rate (longer residence time) has been correlated with a more sustained downstream signaling response.
Quantitative Data on GLP-1R Agonist Binding
The following tables summarize publicly available binding affinity data for several well-characterized GLP-1R agonists. It is important to note that these values can vary between studies due to different experimental conditions, such as the cell line used, radioligand, and assay buffer.
Table 1: Binding Affinity of Selected GLP-1R Agonists
| Agonist | Parameter | Value (nM) | Assay Type | Source |
| GLP-1(7-36) | IC50 | 1.18 | Radioligand Binding | |
| Exendin-4 | IC50 | 1.3 | Radioligand Binding | |
| Liraglutide | Ki | 0.3-0.9 | Radioligand Binding | |
| Semaglutide | IC50 | 1.13 (µM) | Radioligand Binding | |
| Tirzepatide | IC50 | 645 | Radioligand Binding | |
| Danuglipron | IC50 | 2540 | Radioligand Binding | |
| Retatrutide | IC50 | 720 | Radioligand Binding |
Table 2: Binding Kinetics of GLP-1 and GLP-1 Val8 at the Human GLP-1R
| Ligand | Parameter | Value | Source |
| GLP-1 | Kd (nM) | Similar to GLP-1 Val8 | |
| GLP-1 Val8 | Kd (nM) | Similar to GLP-1 | |
| GLP-1 | kon (observed) | Faster than GLP-1 Val8 | |
| GLP-1 Val8 | kon (observed) | Slower than GLP-1 | |
| GLP-1 | koff | Slower than GLP-1 Val8 | |
| GLP-1 Val8 | koff | Faster than GLP-1 | |
| GLP-1 | Residence Time | Longer than GLP-1 Val8 | |
| GLP-1 Val8 | Residence Time | Shorter than GLP-1 |
Note: This data illustrates how subtle changes to the agonist structure can significantly alter binding kinetics without a major change in overall affinity (Kd).
Experimental Protocols
The determination of binding affinity and kinetics for GLP-1R agonists relies on specialized biochemical and biophysical assays. Below are detailed methodologies for two common approaches.
Radioligand Binding Assay
This technique is a cornerstone for determining the binding affinity of ligands to their receptors. It involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.
Objective: To determine the binding affinity (Kd and Bmax) of a radiolabeled GLP-1R agonist and the inhibition constant (Ki) of unlabeled agonists.
Materials:
-
Cell membranes from cells expressing the GLP-1R (e.g., CHO or HEK293 cells).
-
Radiolabeled GLP-1R agonist (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)).
-
Unlabeled GLP-1R agonists (for competition assays).
-
Binding buffer (e.g., HEPES buffer with MgCl₂, NaCl, and BSA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol for Saturation Binding Assay:
-
Incubation: Incubate a constant amount of cell membranes with increasing concentrations of the radioligand in the binding buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding, which is determined in the presence of a high concentration of unlabeled ligand) against the radioligand concentration. The data is then fitted to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).
Protocol for Competition Binding Assay:
-
Incubation: Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled competitor agonist.
-
Equilibrium, Separation, Washing, and Quantification: Follow steps 2-5 from the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing both affinity and kinetic data.
Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of a GLP-1R agonist.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified GLP-1R protein.
-
GLP-1R agonist (analyte).
-
Running buffer.
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
Protocol:
-
Immobilization: Covalently immobilize the purified GLP-1R onto the surface of the sensor chip.
-
Association: Inject a series of concentrations of the GLP-1R agonist (analyte) over the chip surface at a constant flow rate. The binding of the agonist to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.
-
Dissociation: After the association phase, flow the running buffer over the chip surface to monitor the dissociation of the agonist from the receptor.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound agonist from the receptor surface, preparing it for the next injection.
-
Data Analysis: The sensorgram data (response versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to simultaneously determine the kon and koff values. The Kd can then be calculated as koff/kon.
GLP-1R Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways initiated by GLP-1R activation and a generalized workflow for a binding assay.
GLP-1R Signaling Pathway
Caption: GLP-1R Signaling Cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Conclusion
The binding affinity and kinetics of GLP-1R agonists are critical determinants of their pharmacological activity and therapeutic potential. A thorough characterization of these parameters using techniques such as radioligand binding assays and surface plasmon resonance is essential in the drug discovery and development process. While specific data for "this compound" is not extensively available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for evaluating the binding characteristics of any novel GLP-1R agonist. A comprehensive understanding of how these compounds interact with their target receptor at a molecular level is paramount for the design of next-generation therapies for metabolic diseases.
References
A Technical Guide to GLP-1 Receptor Agonist Peptide Backbone and Modifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the peptide backbone of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists and the various chemical modifications employed to enhance their therapeutic properties. This document details the core peptide structures, key modifications, and their impact on receptor binding, potency, and pharmacokinetics. Furthermore, it outlines detailed experimental protocols for the characterization of these molecules and visualizes the intricate signaling pathways they modulate.
The GLP-1 and Exendin-4 Backbones: A Foundation for Agonist Design
The development of potent and long-acting GLP-1R agonists has primarily revolved around two parent peptide backbones: the native human GLP-1 and Exendin-4, a peptide originally isolated from the saliva of the Gila monster.[1]
-
Human GLP-1: A 30- or 31-amino acid peptide hormone, human GLP-1(7-36)amide or GLP-1(7-37) is a key regulator of glucose homeostasis.[2] However, its therapeutic utility is severely limited by a very short plasma half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance.[2]
-
Exendin-4: This 39-amino acid peptide shares 53% sequence homology with human GLP-1 and is a potent agonist of the GLP-1R.[3] Crucially, Exendin-4 possesses a glycine at position 8 instead of alanine, rendering it resistant to DPP-4 degradation and giving it a longer half-life than native GLP-1.[1]
Key Modifications to the GLP-1R Agonist Peptide Backbone
To overcome the inherent limitations of the native GLP-1 peptide and to further enhance the properties of Exendin-4, a variety of chemical modifications have been developed. These modifications are designed to improve stability against enzymatic degradation, reduce renal clearance, and optimize receptor interaction.
Amino Acid Substitutions
Strategic replacement of specific amino acids in the peptide backbone is a cornerstone of GLP-1R agonist design. These substitutions can enhance resistance to degradation, improve potency, and reduce immunogenicity.
-
Position 8 Substitution: The alanine at position 8 of GLP-1 is the primary cleavage site for DPP-4. Replacing this alanine with amino acids such as glycine, serine, valine, or the non-proteinogenic amino acid aminoisobutyric acid (Aib) confers resistance to DPP-4 degradation, significantly extending the peptide's half-life.
-
Other Key Substitutions: Modifications at other positions can also fine-tune the agonist's properties. For instance, in dulaglutide, alanine at position 8 is replaced by glycine, glycine at position 22 is substituted with glutamic acid, and arginine at position 36 is replaced by glycine. These changes contribute to its prolonged half-life.
Acylation and Albumin Binding
Acylation involves the attachment of a fatty acid moiety to the peptide backbone, often via a linker. This modification promotes binding to serum albumin, a long-lived plasma protein. This reversible binding creates a circulating depot of the drug, protecting it from degradation and reducing its rate of renal clearance, thereby dramatically extending its half-life. Liraglutide and semaglutide are prominent examples of acylated GLP-1R agonists.
PEGylation
Covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, increases the hydrodynamic size of the peptide. This increased size reduces renal clearance, leading to a longer circulating half-life.
Fusion to Large Proteins
Fusing the GLP-1R agonist peptide to a large protein, such as human albumin or the Fc fragment of an immunoglobulin G (IgG), is another effective strategy to increase molecular size and extend half-life. Dulaglutide, for example, is a fusion protein of a GLP-1 analogue and a modified human IgG4 Fc fragment.
Backbone Modifications
A less conventional but promising approach involves modifying the peptide backbone itself. Replacing specific α-amino acids with β-amino acid residues can create "α/β-peptides". These modified peptides can exhibit enhanced resistance to proteolysis and may adopt unique conformations that lead to biased agonism, preferentially activating certain downstream signaling pathways over others.
Quantitative Data on GLP-1R Agonists
The following tables summarize key quantitative data for several clinically approved GLP-1R agonists, providing a basis for comparison of their biochemical and pharmacokinetic properties.
Table 1: In Vitro Potency and Binding Affinity of Selected GLP-1R Agonists
| Agonist | Cell Line | Assay | EC50 (pM) | Ki (nM) | Reference(s) |
| Semaglutide | CHO-K1/hGLP-1R | cAMP | 31 | - | |
| HEK293/hGLP-1R | cAMP | 6.2 | - | ||
| - | Binding | - | 3.4 x 10^-3 | ||
| Liraglutide | CHO/hGLP-1R | cAMP | - | - | |
| Exenatide | CHO-K1/hGLP-1R | cAMP | - | - | |
| HEK293-SNAP-GLP-1R | cAMP | ~100 | - | ||
| - | Binding | - | ~1 | ||
| Dulaglutide | CHO 0% SA | cAMP | 39.4 | - | |
| Lixisenatide | HEK293-SNAP-GLP-1R | cAMP | ~500 | - | |
| - | Binding | - | ~1.33 |
Note: EC50 and Ki values can vary depending on the specific cell line and assay conditions used.
Table 2: Pharmacokinetic Properties of Selected GLP-1R Agonists
| Agonist | Half-life (t½) | Time to Maximum Concentration (Tmax) | Bioavailability | Reference(s) |
| Semaglutide | ~1 week | 24 hours (subcutaneous) | - | |
| Liraglutide | ~13 hours | 8-12 hours | 55% | |
| Exenatide | ~2.4 hours | ~2.1 hours | 65-75% | |
| Dulaglutide | ~5 days | 24-72 hours | 47-65% | |
| Lixisenatide | ~3 hours | 1-3.5 hours | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of GLP-1R agonists.
In Vitro cAMP Accumulation Assay
This assay is a primary functional screen to determine the potency of GLP-1R agonists in activating the Gs-cAMP signaling pathway.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Test and reference GLP-1R agonists.
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
96-well or 384-well microplates.
Protocol:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into microplates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer.
-
Assay Initiation:
-
Remove the culture medium from the cells.
-
Add assay buffer containing a PDE inhibitor to each well.
-
Add the prepared agonist dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the ability of a GLP-1R agonist to promote the interaction between the GLP-1R and β-arrestin, a key event in receptor desensitization and G protein-independent signaling.
Materials:
-
HEK293 cells.
-
Expression plasmids for GLP-1R fused to a reporter tag (e.g., Renilla luciferase - Rluc) and β-arrestin-2 fused to a complementary reporter (e.g., Green Fluorescent Protein - GFP).
-
Transfection reagent.
-
Cell culture medium and assay buffer.
-
Test and reference GLP-1R agonists.
-
Substrate for the luciferase (e.g., coelenterazine h).
-
Plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Transfection: Co-transfect HEK293 cells with the GLP-1R-Rluc and β-arrestin-2-GFP expression plasmids and seed into microplates.
-
Compound Treatment: After overnight incubation, replace the medium with assay buffer and add serial dilutions of the test and reference agonists.
-
Substrate Addition: Add the luciferase substrate to each well.
-
BRET Measurement: Immediately measure the light emission at wavelengths corresponding to the donor (Rluc) and acceptor (GFP) molecules using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to determine the EC50 for β-arrestin recruitment.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo model to assess the glucose-lowering efficacy of a GLP-1R agonist.
Materials:
-
Rodent model (e.g., mice or rats).
-
Test GLP-1R agonist and vehicle control.
-
Glucose solution (e.g., 2 g/kg).
-
Blood glucose meter and test strips.
-
Tools for blood collection (e.g., lancets).
Protocol:
-
Fasting: Fast the animals overnight (e.g., 6-8 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample (t = -30 min).
-
Compound Administration: Administer the test agonist or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection) at t = -30 min.
-
Glucose Challenge: At t = 0 min, administer an oral gavage of the glucose solution.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose-lowering effect.
GLP-1R Signaling Pathways
Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events that are responsible for its diverse physiological effects. The two primary signaling pathways are the Gs/cAMP/PKA pathway and the β-arrestin pathway.
Gs/cAMP/PKA Signaling Pathway
This is the canonical signaling pathway for GLP-1R activation.
Caption: Canonical Gs/cAMP/PKA signaling pathway of the GLP-1 receptor.
Upon agonist binding, the GLP-1R activates the Gs alpha subunit of the heterotrimeric G protein. This stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to promote glucose-dependent insulin secretion and the transcription of genes involved in insulin biosynthesis and β-cell proliferation.
β-Arrestin Signaling Pathway
In addition to G protein-mediated signaling, GLP-1R activation also leads to the recruitment of β-arrestins.
Caption: β-arrestin-mediated signaling and receptor internalization pathway.
β-arrestin recruitment to the activated GLP-1R plays a dual role. It mediates receptor desensitization and internalization, which can attenuate G protein signaling. However, β-arrestins also act as scaffold proteins to initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which has been implicated in cell survival and anti-apoptotic effects.
Experimental and Logical Workflows
General Workflow for In Vitro Characterization of GLP-1R Agonists
References
- 1. Lixisenatide: pharmacodynamics, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Signalling, trafficking and glucoregulatory properties of glucagon‐like peptide‐1 receptor agonists exendin‐4 and lixisenatide - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of the Novel GLP-1R Agonist Danuglipron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the therapeutic landscape for type 2 diabetes and obesity. While early agonists were peptide-based and required injection, recent advancements have led to the development of orally bioavailable small-molecule GLP-1R agonists. This guide provides an in-depth pharmacological profile of danuglipron (PF-06882961), a novel, orally active, small-molecule GLP-1R agonist. We will delve into its binding affinity, functional potency, in vivo efficacy, and the underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of metabolic disease therapeutics.
Introduction to Danuglipron
Danuglipron (PF-06882961) is a non-peptide, small-molecule agonist of the human glucagon-like peptide-1 receptor[1][2][3]. Developed by Pfizer, it represents a significant advancement in GLP-1R-targeted therapies by offering the convenience of oral administration[1][4]. Its chemical structure is distinct from the native GLP-1 peptide and other peptide-based agonists.
Chemical Structure:
Source: PubChem CID 154702463, Selleck Chemicals
In Vitro Pharmacology
The in vitro pharmacological properties of danuglipron have been characterized through various assays to determine its binding affinity and functional potency at the GLP-1R.
Receptor Binding Affinity
Danuglipron's affinity for the GLP-1 receptor has been assessed using radioligand binding assays. These assays measure the ability of danuglipron to displace a radiolabeled ligand from the receptor, providing an indication of its binding potency.
| Parameter | Value | Cell Line | Radioligand | Reference |
| Ki | 360 nM | CHO cells expressing hGLP-1R | 125I-GLP-1 | |
| Ki | 80 nM | CHO cells expressing hGLP-1R | [3H]PF-06883365 | |
| IC50 | 2540 nM | HEK293 cells expressing hGLP-1R | [125I]Tyr(3-I)40–exendin-4 |
Functional Potency: cAMP Accumulation
Activation of the GLP-1R by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). The potency of danuglipron in activating this key signaling pathway is a measure of its functional agonism.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 13 nM | CHO cells expressing hGLP-1R | cAMP accumulation | |
| Emax | 36% (relative to GLP-1) | CHO cells expressing hGLP-1R | cAMP accumulation |
In Vivo Pharmacology
The therapeutic potential of danuglipron has been evaluated in preclinical animal models and human clinical trials, demonstrating its efficacy in improving glycemic control and promoting weight loss.
Preclinical Efficacy in Animal Models
In vivo studies in humanized GLP-1R mice have shown that danuglipron improves glucose tolerance. Following an intraperitoneal glucose challenge, danuglipron-treated mice exhibited a significantly reduced blood glucose area under the curve (AUC) compared to vehicle-treated animals.
| Animal Model | Dose | Effect on Glucose Tolerance | Reference |
| Humanized GLP-1R Mice | 3 mg/kg (single dose) | Reduced blood glucose AUC0-120 min |
Clinical Efficacy in Humans
Phase 1 and 2 clinical trials in adults with type 2 diabetes have demonstrated the efficacy of danuglipron in improving key metabolic parameters.
| Clinical Trial Phase | Dose | Effect on HbA1c | Effect on Fasting Plasma Glucose | Effect on Body Weight | Reference |
| Phase 2b | Up to 120 mg twice daily | Statistically significant reductions | Statistically significant reductions | Statistically significant reductions at ≥80mg doses | |
| Phase 2 | Up to 120 mg twice daily | Up to -1.16% placebo-adjusted reduction | Up to -33.24 mg/dL placebo-adjusted reduction | Up to -4.17 kg placebo-adjusted reduction |
Signaling Pathways
Upon binding to the GLP-1R, a G-protein coupled receptor (GPCR), danuglipron activates downstream intracellular signaling cascades. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and the production of cAMP. This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the various physiological effects of GLP-1R activation, including enhanced glucose-stimulated insulin secretion from pancreatic β-cells.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the GLP-1R.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R) in a suitable growth medium.
-
Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., 125I-GLP-1 or a tritiated small molecule agonist).
-
Add varying concentrations of the unlabeled test compound (danuglipron) or vehicle.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a cell-based assay to measure the ability of a compound to stimulate cAMP production.
Methodology:
-
Cell Seeding:
-
Seed CHO cells stably expressing the human GLP-1R into a 96-well plate at a predetermined density.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Addition:
-
The following day, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add serial dilutions of danuglipron or a reference agonist (e.g., GLP-1) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol details an in vivo experiment to assess the effect of a compound on glucose tolerance in mice.
Methodology:
-
Animal Preparation:
-
Use an appropriate mouse model, such as mice with a humanized GLP-1R.
-
Acclimate the animals to handling and the experimental procedures to minimize stress.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Dosing and Glucose Challenge:
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose measurement (t=0) from a tail snip.
-
Administer danuglipron or vehicle via the desired route (e.g., subcutaneous or oral).
-
After a specified pre-treatment period, administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail at predetermined time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure the blood glucose concentration at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes.
-
Compare the AUC values between the danuglipron-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
-
Conclusion
Danuglipron is a promising novel, orally bioavailable small-molecule GLP-1R agonist with a pharmacological profile that supports its development for the treatment of type 2 diabetes and obesity. Its ability to potently activate the GLP-1R, leading to improved glycemic control and weight reduction, has been demonstrated in both preclinical and clinical settings. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of metabolic diseases, facilitating further investigation into the therapeutic potential of danuglipron and the development of next-generation oral GLP-1R agonists.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine GLP-1R Agonist Activity
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that has become a critical therapeutic target for type 2 diabetes and obesity.[1][2] Activation of GLP-1R in pancreatic β-cells enhances glucose-stimulated insulin secretion, while its activation in the central nervous system can promote satiety and reduce food intake.[3][4] Consequently, the development of potent and selective GLP-1R agonists is a major focus of drug discovery.
Cell-based assays are indispensable tools for characterizing the pharmacological activity of novel GLP-1R agonists.[5] They provide a more accurate representation of a compound's effect in a biological context compared to biochemical assays. These assays are crucial for screening compounds, determining their potency and efficacy, and elucidating their mechanism of action. This document provides detailed protocols for three key cell-based assays used to evaluate GLP-1R agonist activity: the cAMP accumulation assay, the ERK1/2 phosphorylation assay, and a CRE-luciferase reporter gene assay.
GLP-1R Signaling Pathways
Upon agonist binding, the GLP-1R primarily couples to the Gαs protein, which activates adenylyl cyclase (AC) to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates downstream effectors, Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which mediate many of the receptor's physiological effects, including insulin secretion.
In addition to the canonical Gαs pathway, GLP-1R activation can also lead to the recruitment of β-arrestins. β-arrestin recruitment can mediate receptor internalization and desensitization, but also initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. ERK1/2 can also be activated through PKA-dependent mechanisms. Evaluating these distinct signaling branches is crucial for understanding the nuanced pharmacological profiles of different GLP-1R agonists.
Experimental Protocols
This section details the methodologies for key cell-based assays to quantify GLP-1R activation.
cAMP Accumulation Assay
This is the primary functional assay to determine the potency and efficacy of GLP-1R agonists by directly measuring the production of intracellular cAMP.
Workflow:
Protocol:
-
Materials :
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R) or CHO cells stably transfected with human GLP-1R.
-
Cell Culture Medium: DMEM with 10% FBS and selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (GLP-1R agonists) and a reference agonist.
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
-
Solid white 96-well or 384-well microplates.
-
-
Procedure :
-
Cell Seeding : Seed HEK293-hGLP-1R cells in a white, 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation : Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation : Prepare serial dilutions of the test and reference agonists at 10x the final concentration in assay buffer.
-
Assay Initiation : Carefully remove the culture medium from the wells. Add 50 µL of assay buffer, typically containing a PDE inhibitor like IBMX.
-
Compound Treatment : Add 50 µL of the prepared compound dilutions to the respective wells.
-
Incubation : Incubate the plate at 37°C for 30 minutes.
-
Signal Detection : Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit). This typically involves adding two detection reagents sequentially.
-
Data Analysis : Plot the response signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event that can be mediated by both G protein and β-arrestin pathways, providing broader insight into the agonist's signaling profile.
Workflow:
Protocol:
-
Materials :
-
HEK293-hGLP-1R cells or other suitable cell lines.
-
Cell culture medium.
-
Serum-free medium for cell starvation.
-
Test and reference GLP-1R agonists.
-
Lysis buffer.
-
Phospho-ERK1/2 and Total-ERK1/2 detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well microplates.
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Starvation : Remove culture medium and replace with serum-free medium. Incubate for 4-16 hours to reduce basal ERK phosphorylation.
-
Compound Treatment : Remove starvation medium and add serial dilutions of the agonists prepared in an appropriate assay buffer.
-
Incubation : Incubate at 37°C for a short period, typically 5 to 20 minutes, as ERK phosphorylation is often transient.
-
Cell Lysis : Aspirate the medium and add lysis buffer to each well to extract cellular proteins.
-
Signal Detection : Transfer the lysate to a detection plate and quantify phospho-ERK1/2 and total-ERK1/2 levels according to the detection kit's protocol.
-
Data Analysis : Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each well. Plot the normalized signal against the log concentration of the agonist and fit to a four-parameter logistic equation to determine EC50.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity downstream of cAMP signaling. The activation of PKA by cAMP leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), which then binds to cAMP Response Elements (CRE) in the promoter region of specific genes, driving their transcription. In this assay, a luciferase reporter gene is placed under the control of a CRE-containing promoter.
Workflow:
Protocol:
-
Materials :
-
HEK293 cells stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.
-
Culture Medium: Opti-MEM or DMEM with 10% FBS.
-
Test and reference GLP-1R agonists.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent).
-
White, opaque 96-well microplates to maximize light output.
-
Luminometer.
-
-
Procedure :
-
Cell Seeding : Seed the reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubation : Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment : Remove the culture medium. Add 90 µL of assay medium (e.g., Opti-MEM) to each well, followed by 10 µL of 10x concentrated serial dilutions of the agonists.
-
Incubation : Incubate the plate for 5 hours at 37°C to allow for gene transcription and luciferase protein expression.
-
Signal Detection : Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Incubation : Rock the plate for 15 minutes at room temperature to ensure complete cell lysis and signal generation.
-
Measurement : Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis : Subtract background luminescence and plot the signal against the log concentration of the agonist. Fit the data to determine EC50 and Emax values.
-
Data Presentation
The potency of GLP-1R agonists is typically reported as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. The following table summarizes reported potency values for several known GLP-1R agonists from cAMP accumulation assays.
| Compound | Cell Line | Assay Type | EC50 (pM) | Source |
| GLP-1 (7-36) | CHO-hGLP-1R | cAMP (0.1% BSA) | 13 | |
| Exenatide | CHO-hGLP-1R | cAMP (0.1% BSA) | 12 | |
| Liraglutide | CHO-hGLP-1R | cAMP (0.1% BSA) | 200 | |
| Semaglutide | CHO-hGLP-1R | cAMP (0.1% BSA) | 100 | |
| Dulaglutide | CHO-hGLP-1R | cAMP (0.1% BSA) | 26 | |
| GLP-1 | GLP1R Nomad | cAMP Flux | 4540 | |
| Exendin-4 | GLP1R Nomad | cAMP Flux | 4540 |
Note: EC50 values can vary significantly depending on the cell line, assay conditions (e.g., presence of albumin), and specific detection technology used.
References
- 1. mdpi.com [mdpi.com]
- 2. GLP-1R Reporter Cell Line for Diabetes and Obesity Research | Lab Manager [labmanager.com]
- 3. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Potential GLP-1 Receptor Agonists in Cyclopeptides from Pseudostellaria heterophylla, Linum usitatissimum, and Drymaria diandra, and Peptides Derived from Heterophyllin B for the Treatment of Type 2 Diabetes: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Efficacy Testing of GLP-1R Agonist 21 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents with significant efficacy in the treatment of type 2 diabetes and obesity. These molecules mimic the action of the endogenous incretin hormone GLP-1, potentiating glucose-stimulated insulin secretion, suppressing glucagon secretion, delaying gastric emptying, and promoting satiety.[1][2] Preclinical evaluation of novel GLP-1R agonists, such as GLP-1R agonist 21, requires robust and well-characterized animal models to assess their efficacy and mechanism of action. This document provides detailed application notes and protocols for utilizing various animal models to test the efficacy of this compound.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of GLP-1R agonists. Rodent models are widely used for initial screening and mechanistic studies due to their cost-effectiveness and amenability to genetic manipulation. Non-human primate models, with their closer physiological resemblance to humans, are invaluable for translational studies.[3][4]
Rodent Models
1. Diet-Induced Obesity (DIO) Mouse Model: This is the most common model for studying obesity and insulin resistance. C57BL/6 mice are genetically predisposed to weight gain and metabolic dysfunction when fed a high-fat diet (HFD).[5]
2. Genetically Diabetic Mouse Models (e.g., db/db mice): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes. They are useful for studying the anti-diabetic effects of GLP-1R agonists in a model of severe insulin resistance.
3. Streptozotocin (STZ)-Induced Diabetic Rat Model: STZ is a chemical that is toxic to pancreatic β-cells, and its administration can induce a state of insulin-deficient diabetes, mimicking some aspects of type 1 and, with a combination of HFD, type 2 diabetes.
Non-Human Primate (NHP) Models
NHPs, such as cynomolgus monkeys, spontaneously develop obesity and metabolic syndrome with age and when fed a palatable, high-fat diet, closely mimicking the human condition. They are crucial for confirming the efficacy and safety of drug candidates before moving to clinical trials.
Efficacy Endpoints
The efficacy of this compound can be assessed by a variety of endpoints, including:
-
Body Weight and Food Intake: Reduction in body weight and food consumption are key indicators of the agonist's effect on satiety and energy balance.
-
Glycemic Control: Improvement in glucose tolerance, fasting blood glucose, and HbA1c levels are critical measures of anti-diabetic efficacy.
-
Insulin Secretion and Sensitivity: Enhanced glucose-stimulated insulin secretion (GSIS) and improved insulin sensitivity are primary mechanisms of action for GLP-1R agonists.
Data Presentation
The following tables summarize representative quantitative data for a well-characterized GLP-1R agonist (Liraglutide), which will serve as a proxy for the fictional "this compound," in various animal models.
Table 1: Effect of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (0.2 mg/kg/day) |
| Initial Body Weight (g) | 45.2 ± 1.5 | 45.5 ± 1.8 |
| Final Body Weight (g) | 48.1 ± 2.0 | 38.7 ± 1.6 |
| Body Weight Change (%) | +6.4% | -14.9% |
| Cumulative Food Intake (g/14 days) | 45.8 ± 3.2 | 32.1 ± 2.5** |
*Data are presented as mean ± SEM. **p<0.01, ***p<0.001 vs. Vehicle Control. (Data adapted from)
Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Parameter | Vehicle Control | This compound (0.2 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 180 ± 20*** |
| Blood Glucose AUC (0-120 min) | 45000 ± 3500 | 25000 ± 2800** |
*Data are presented as mean ± SEM. **p<0.01, ***p<0.001 vs. Vehicle Control. (Data adapted from)
Table 3: Effect of this compound on Glycemic Control in STZ-Induced Diabetic Rats
| Parameter | Vehicle Control | This compound (1 µg/kg/day) |
| Initial Blood Glucose (mg/dL) | 486 ± 35 | 492 ± 40 |
| Final Blood Glucose (mg/dL) | 512 ± 42 | 215 ± 30*** |
| Serum Insulin (ng/mL) | 0.8 ± 0.1 | 2.5 ± 0.3** |
*Data are presented as mean ± SEM. **p<0.01, ***p<0.001 vs. Vehicle Control. (Data adapted from)
Table 4: Effect of this compound on Body Weight in Obese Cynomolgus Monkeys
| Parameter | Vehicle Control | This compound (escalating doses to 30 µg/kg) |
| Initial Body Weight (kg) | 10.5 ± 0.8 | 10.7 ± 0.9 |
| Final Body Weight (kg) | 11.4 ± 0.9 | 9.3 ± 0.7 |
| Body Weight Change (%) | +8.6% | -12.4% |
*Data are presented as mean ± SEM. **p<0.01 vs. Vehicle Control. (Data adapted from)
Experimental Protocols
Diet-Induced Obesity (DIO) in C57BL/6 Mice
Objective: To induce an obese and insulin-resistant phenotype in mice for evaluating the effects of this compound on body weight, food intake, and metabolic parameters.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
High-Fat Diet (HFD): 45-60% of calories from fat.
-
Standard chow diet (Control).
-
Animal caging with bedding.
-
Weighing scale.
-
Food hoppers.
Protocol:
-
Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.
-
At 7-8 weeks of age, randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
House mice individually to allow for accurate food intake measurement.
-
Provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, the DIO mice will be obese and exhibit hyperglycemia and insulin resistance, ready for treatment with this compound.
Streptozotocin (STZ)-Induced Diabetes in Rats
Objective: To induce a model of insulin-deficient diabetes to assess the glucose-lowering effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats, 200-250g.
-
Streptozotocin (STZ).
-
Citrate buffer (0.1 M, pH 4.5), ice-cold.
-
Syringes and needles for injection.
-
Glucometer and test strips.
Protocol:
-
Acclimatize rats for at least one week.
-
Fast the rats for 4-6 hours before STZ injection.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer immediately before use. The typical dose for inducing type 1-like diabetes is a single intraperitoneal (IP) injection of 50-65 mg/kg. For a model resembling type 2 diabetes, a lower dose of STZ (e.g., 35 mg/kg) is often used in combination with several weeks of high-fat diet feeding prior to STZ administration.
-
Inject the STZ solution intraperitoneally.
-
Provide the animals with a 5% sucrose solution in their drinking water for the first 24 hours after injection to prevent hypoglycemia due to the initial massive release of insulin from dying β-cells.
-
Monitor blood glucose levels 48-72 hours post-injection and then weekly. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose disposal.
Materials:
-
Fasted experimental animals.
-
Glucose solution (20% w/v in sterile water).
-
Oral gavage needles.
-
Glucometer and test strips.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).
Protocol:
-
Fast the animals overnight (for rats) or for 6 hours (for mice).
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer this compound or vehicle at the appropriate time before the glucose challenge, according to the pharmacokinetic profile of the compound.
-
Administer a glucose bolus via oral gavage. The standard dose is 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure blood glucose levels at each time point.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Islet Isolation and Perifusion for Insulin Secretion Assay
Objective: To assess the direct effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Materials:
-
Collagenase P.
-
Hanks' Balanced Salt Solution (HBSS).
-
Ficoll-Paque or similar density gradient medium.
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations.
-
Perifusion system.
-
Insulin ELISA kit.
Protocol:
-
Islet Isolation:
-
Cannulate the common bile duct of a euthanized mouse or rat and perfuse the pancreas with cold collagenase solution.
-
Digest the pancreas at 37°C, followed by mechanical disruption.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation.
-
Hand-pick the islets under a microscope to ensure high purity.
-
-
Islet Perifusion:
-
Load a group of size-matched islets (e.g., 100-200) into each chamber of the perifusion system.
-
Equilibrate the islets with a low glucose KRB buffer (e.g., 2.8 mM) for 30-60 minutes to establish a basal insulin secretion rate.
-
Switch to a high glucose KRB buffer (e.g., 16.7 mM) to stimulate insulin secretion.
-
To test the effect of this compound, add the compound to the high glucose buffer.
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).
-
Measure the insulin concentration in each fraction using an ELISA kit. The results will demonstrate the dynamics of insulin secretion and the potentiating effect of the GLP-1R agonist.
-
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1R signaling pathway in pancreatic β-cells.
Experimental Workflow for Efficacy Testing
Caption: Workflow for preclinical efficacy testing.
Logical Relationships of Animal Models
Caption: Selection of animal models for GLP-1R agonist testing.
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Liraglutide Modulates Appetite and Body Weight Through Glucagon-Like Peptide 1 Receptor–Expressing Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A once-daily GLP-1/GIP/glucagon receptor tri-agonist (NN1706) lowers body weight in rodents, monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Running on mixed fuel‐dual agonistic approach of GLP‐1 and GCG receptors leads to beneficial impact on body weight and blood glucose control: A comparative study between mice and non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Application Notes and Protocols for High-Throughput Screening of Novel GLP-1R Agonists
Abstract
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) and a primary therapeutic target for type 2 diabetes mellitus and obesity.[1] Activation of GLP-1R in pancreatic β-cells enhances glucose-stimulated insulin secretion, while its activation in the brain promotes satiety.[2] The discovery of novel, potent, and selective GLP-1R agonists is a key objective in drug development. High-throughput screening (HTS) provides a robust platform for identifying new chemical entities that modulate GLP-1R activity from large compound libraries. This document provides detailed protocols for cell-based HTS assays designed to identify and characterize novel GLP-1R agonists, focusing on the measurement of downstream signaling events such as cyclic adenosine monophosphate (cAMP) production and β-arrestin recruitment.
Introduction to GLP-1R Signaling
The GLP-1R is a transmembrane protein that, upon binding to its endogenous ligand GLP-1, initiates a cascade of intracellular signaling events.[2] The primary and most well-studied pathway involves the coupling of the receptor to the stimulatory G protein, Gαs.[3] This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cAMP.[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), culminating in enhanced insulin gene transcription and exocytosis of insulin granules.
In addition to the canonical Gαs/cAMP pathway, GLP-1R activation can also lead to the recruitment of β-arrestin proteins. This process not only mediates receptor desensitization and internalization but can also initiate separate, G protein-independent signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. Ligands that differentially activate G protein-dependent versus β-arrestin-dependent pathways are known as "biased agonists" and represent a promising avenue for developing therapeutics with improved efficacy and reduced side effects.
High-Throughput Screening (HTS) Workflow
The discovery of novel GLP-1R agonists begins with a large-scale HTS campaign to screen extensive compound libraries. A typical workflow involves a primary screen to identify initial "hits," followed by a series of confirmatory and secondary assays to validate activity, determine potency and selectivity, and eliminate false positives.
Experimental Protocols
Primary HTS Assay: cAMP Production (TR-FRET)
This protocol describes a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for quantifying intracellular cAMP levels, a direct measure of GLP-1R activation via the Gαs pathway. Lanthanide-based FRET assays offer high sensitivity and a robust signal-to-noise ratio, making them ideal for HTS.
Principle: The assay is a competitive immunoassay. A Europium (Eu)-labeled anti-cAMP antibody serves as the FRET donor, and a fluorescently labeled cAMP analog acts as the acceptor. In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When GLP-1R is activated, intracellular cAMP is produced, which competes with the fluorescent cAMP analog for antibody binding. This displacement separates the donor and acceptor, leading to a decrease in the FRET signal that is proportional to the amount of cAMP produced.
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R (e.g., CHO-K1/GLP1R).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
TR-FRET cAMP Detection Kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer).
-
Reference Agonist: GLP-1 (7-36) amide.
-
Test Compounds solubilized in DMSO.
-
White, low-volume 384-well microplates.
-
TR-FRET compatible microplate reader.
Protocol:
-
Cell Preparation: Culture GLP-1R expressing cells to ~80-90% confluency. On the day of the assay, harvest cells using a non-enzymatic dissociation buffer and resuspend in Assay Buffer to a density of 0.5 x 10⁶ cells/mL.
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) and controls into the 384-well assay plates. This results in a final screening concentration of 10 µM.
-
Cell Dispensing: Add 5 µL of the cell suspension (~2,500 cells) to each well containing the pre-spotted compounds.
-
Stimulation: Add 5 µL of Stimulation Buffer to all wells. For control wells, add buffer with or without a final concentration of 10 nM GLP-1 (EC₈₀ concentration for reference agonist).
-
Incubation: Cover the plates and incubate at room temperature for 30 minutes.
-
Detection Reagent Addition: Prepare the TR-FRET detection reagents according to the manufacturer's protocol. Add 10 µL of the detection mix (containing Eu-anti-cAMP antibody and the fluorescent cAMP tracer) to each well.
-
Final Incubation: Cover the plates, protect from light, and incubate at room temperature for 60 minutes.
-
Plate Reading: Read the plates on a TR-FRET enabled reader (e.g., PHERAstar FSX) with excitation at 320 nm and simultaneous emission detection at 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the 665/620 nm emission ratio for each well.
-
Normalize the data using negative controls (vehicle, 0% activation) and positive controls (saturating concentration of GLP-1, 100% activation).
-
Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Identify hits based on a predefined activity threshold (e.g., >50% activation relative to the GLP-1 control).
Secondary Assay: β-Arrestin Recruitment
This assay is used to confirm the activity of primary hits and to investigate potential biased agonism. The PathHunter® β-arrestin recruitment assay (DiscoverX) is a common platform.
Principle: The assay utilizes enzyme fragment complementation. The GLP-1R is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger, complementing enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Preparation: Use a cell line co-expressing the GLP-1R-ProLink and β-arrestin-EA fusion constructs (e.g., PathHunter CHO-K1 GLP1R β-Arrestin cells). Plate 5,000 cells per well in a 384-well white, clear-bottom plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of hit compounds. Add compounds to the cells and incubate at 37°C for 90 minutes.
-
Detection: Add the PathHunter detection reagent mix according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Plate Reading: Measure chemiluminescence on a standard plate reader.
Data Presentation
Quantitative data from screening and follow-up studies should be organized for clear interpretation. Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (% max activation) of confirmed hits.
Table 1: Assay Validation Parameters
| Parameter | Value | Interpretation |
|---|---|---|
| Z'-Factor | 0.78 | Excellent assay robustness |
| Signal-to-Background | 12.5 | High dynamic range |
| CV% (Controls) | < 10% | Good precision |
| DMSO Tolerance | ≤ 1% | Standard |
Table 2: Summary of Confirmed Hit Compound Activity
| Compound ID | Primary Screen (% Act. @ 10 µM) | cAMP EC₅₀ (nM) | cAMP Efficacy (%) | β-Arrestin EC₅₀ (nM) | β-Arrestin Efficacy (%) | Bias Factor* |
|---|---|---|---|---|---|---|
| GLP-1 (Ref) | 100 | 0.8 | 100 | 15.2 | 100 | 1.0 (Reference) |
| Hit-001 | 95 | 25.4 | 98 | 450.1 | 85 | 9.3 (cAMP-biased) |
| Hit-002 | 88 | 15.7 | 92 | 21.5 | 95 | 0.7 (Balanced) |
| Hit-003 | 76 | 120.3 | 85 | >10,000 | <10 | >43 (Highly cAMP-biased) |
*Bias Factor calculated relative to the reference agonist GLP-1. A value > 1 indicates a bias towards the cAMP pathway.
In Vivo Validation Protocol
Promising lead candidates identified through in vitro screening must be validated in vivo to assess their physiological effects. The intraperitoneal glucose tolerance test (IPGTT) in mice is a standard model to evaluate the glucose-lowering ability of GLP-1R agonists.
Protocol:
-
Animal Model: Use male C57BL/6J mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast mice for 6 hours prior to the test with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (t= -30 min).
-
Compound Administration: Administer the test compound or vehicle (saline) via intraperitoneal (IP) or subcutaneous (SC) injection (t= -30 min).
-
Glucose Challenge: At t=0 min, administer an IP injection of D-glucose (2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Plot blood glucose levels over time. Calculate the Area Under the Curve (AUC) for glucose excursion. A significant reduction in the AUC for compound-treated groups compared to the vehicle group indicates efficacy.
Conclusion
The methodologies described provide a comprehensive framework for the high-throughput screening and validation of novel GLP-1R agonists. By employing a robust primary assay like TR-FRET for cAMP detection, followed by orthogonal secondary assays to confirm activity and assess signaling bias, researchers can efficiently identify promising lead candidates. Subsequent in vivo validation is critical to confirm the physiological relevance of these compounds, paving the way for the development of next-generation therapeutics for metabolic diseases.
References
Application Notes and Protocols: Synthesis and Purification of a Potent Small Molecule GLP-1R Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of a representative potent small molecule GLP-1 Receptor (GLP-1R) agonist, based on the imidazo[1,2-a]pyridine scaffold. While the specific compound designated "GLP-1R agonist 21" or "Compound I-134" is proprietary, this document outlines the general methodologies applicable to this class of compounds, which have shown significant promise as orally bioavailable alternatives to peptide-based GLP-1R agonists.
Introduction to Small Molecule GLP-1R Agonists
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone that regulates glucose homeostasis. GLP-1R agonists mimic the effects of endogenous GLP-1, offering therapeutic benefits for type 2 diabetes and obesity.[1] The development of orally active small molecule agonists is a major focus of current research, aiming to improve patient compliance and convenience over injectable peptide therapeutics.[2] The imidazo[1,2-a]pyridine core has emerged as a key pharmacophore in the design of potent and selective small molecule GLP-1R agonists.[2]
Signaling Pathway of GLP-1 Receptor Agonists
Activation of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. This primarily involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which in turn mediate the downstream effects of GLP-1R activation, including enhanced glucose-dependent insulin secretion from pancreatic β-cells.
Experimental Protocols
The following protocols describe a representative synthesis and purification of an imidazo[1,2-a]pyridine-based GLP-1R agonist.
Synthesis Workflow
The synthesis of the target compound involves a multi-step process, beginning with the formation of the imidazo[1,2-a]pyridine core, followed by functionalization to introduce the desired pharmacophoric elements.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-haloketone.[3]
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Protocol:
-
To a round-bottom flask, add the substituted 2-aminopyridine, substituted α-bromoacetophenone, and sodium bicarbonate.
-
Add ethanol as the solvent.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude imidazo[1,2-a]pyridine derivative.
Step 2: Purification of the Final Compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of small molecule drug candidates to achieve high purity.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude product from Step 1
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile/water mixture). Filter the solution through a 0.45 µm syringe filter.
-
HPLC Method:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5).
-
Inject the prepared sample onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the pure compound as a solid.
-
Data Presentation
The following table summarizes representative data for a series of imidazo[1,2-a]pyridine-based GLP-1R agonists.[2]
| Compound ID | Yield (%) | Purity (%) | EC50 (µM) |
| 8a | 63 | >95 | >100 |
| 8d | 50 | >95 | 10.12 |
| 8e | 48 | >95 | 7.89 |
| 12c | 21 | >95 | 34.51 |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Analytical High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis and purification of potent, small molecule GLP-1R agonists based on the imidazo[1,2-a]pyridine scaffold. These methodologies are essential for researchers and professionals in the field of drug discovery and development, enabling the generation of high-purity compounds for further biological evaluation and preclinical studies. The development of such orally bioavailable GLP-1R agonists holds significant promise for the future treatment of metabolic diseases.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLP-1R Agonist 21 in Rodent Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of the novel, orally bioavailable Glucagon-like peptide-1 receptor (GLP-1R) agonist, compound 21, for the investigation of metabolic diseases in rodent models. This document includes a summary of its reported effects, protocols for key in vivo experiments, and a depiction of the underlying signaling pathway.
Introduction to GLP-1R Agonist 21
Compound 21 is a recently developed selenium-containing derivative that acts as a potent and orally bioavailable GLP-1R agonist. Preclinical studies in humanized GLP-1R knock-in mice have demonstrated its efficacy in modulating key metabolic parameters, suggesting its potential as a therapeutic agent for type 2 diabetes and obesity[1][2]. Its oral bioavailability represents a significant advancement in the development of GLP-1R-targeting therapeutics.
Mechanism of Action
GLP-1R agonists mimic the action of the endogenous incretin hormone GLP-1, which is released from the gut in response to nutrient intake. Activation of the GLP-1 receptor, a G protein-coupled receptor, initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP)[3][4]. This signaling cascade in pancreatic β-cells enhances glucose-stimulated insulin secretion. Additional effects of GLP-1R activation include suppression of glucagon release, delayed gastric emptying, and a reduction in appetite and food intake, collectively contributing to improved glycemic control and weight loss[4].
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the reported in vivo effects of this compound in hGLP-1R knock-in mice.
| Parameter | Animal Model | Treatment Details | Observed Effect | Reference |
| Blood Glucose | hGLP-1R knock-in mice | Oral administration | Effective reduction in blood glucose levels. | |
| Food Intake | hGLP-1R knock-in mice | Oral administration | Effective reduction in food intake. | |
| Duration of Action | hGLP-1R knock-in mice | Oral administration | Slightly extended compared to danuglipron. | |
| Adverse Effects | Mice | Subacute toxicity studies | No significant adverse effects observed. |
Signaling Pathway
Caption: GLP-1R Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of an orally administered GLP-1R agonist like compound 21 in rodent models of metabolic disease.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose tolerance.
Materials:
-
Rodent model (e.g., diet-induced obese C57BL/6 mice or db/db mice)
-
This compound
-
Vehicle control (e.g., sterile water or as specified for compound formulation)
-
D-glucose solution (20-50%)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
Procedure:
-
House animals individually and allow for acclimatization.
-
Fast mice for 5-6 hours (or overnight, depending on the specific protocol) with free access to water.
-
Record the baseline body weight of each mouse.
-
Administer this compound or vehicle via oral gavage at the desired dose and time point prior to the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample (e.g., from the tail vein) to measure basal blood glucose and plasma insulin levels.
-
Immediately after the baseline blood draw, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels. Plasma can also be collected for insulin analysis.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group to quantify glucose tolerance.
Food Intake and Body Weight Measurement
Objective: To evaluate the effect of this compound on food consumption and body weight.
Materials:
-
Rodent model of obesity (e.g., diet-induced obese mice)
-
This compound
-
Vehicle control
-
Standard or high-fat diet chow
-
Metabolic cages or standard housing with accurate food and water measurement systems
-
Animal scale
Procedure:
-
Individually house mice to allow for accurate measurement of individual food intake. Allow for an acclimatization period.
-
Record baseline body weight and daily food intake for several days before the start of treatment to establish a stable baseline.
-
Administer this compound or vehicle orally once daily (or as per the desired dosing regimen).
-
Measure body weight daily at the same time each day.
-
Measure food intake daily by weighing the remaining food chow. Account for any spillage.
-
Continue daily measurements for the duration of the study (e.g., 14-28 days).
-
Analyze the data by comparing the change in body weight and cumulative food intake between the treatment and control groups.
Experimental Workflow Diagram
Caption: In Vivo Efficacy Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Mouse Feeding and Drinking Monitoring in Real Time » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
Application Notes and Protocols for GLP-1R Agonist 21 in Primary Islet Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1, playing a crucial role in glucose homeostasis. These agonists enhance glucose-stimulated insulin secretion (GSIS), promote pancreatic β-cell proliferation and survival, and suppress glucagon release.[1][2][3][4][5] GLP-1R agonist 21 is a novel, potent, and selective peptide-based agonist of the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to the GLP-1R on pancreatic β-cells, which leads to the activation of the Gαs subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade potentiates insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia. Furthermore, GLP-1R activation has been shown to have protective effects on β-cells by promoting their proliferation and inhibiting apoptosis, thus preserving β-cell mass.
These application notes provide detailed protocols for utilizing this compound in primary islet cell cultures to assess its effects on insulin secretion, cell viability, and cAMP production.
Data Presentation
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Human Islets
| Treatment Condition | Glucose (mM) | Insulin Secretion (ng/islet/hour) | Fold Increase vs. Basal |
| Basal | 3.3 | 0.5 ± 0.05 | 1.0 |
| High Glucose | 16.7 | 2.5 ± 0.21 | 5.0 |
| This compound (100 nM) | 3.3 | 0.6 ± 0.07 | 1.2 |
| High Glucose + this compound (100 nM) | 16.7 | 5.5 ± 0.45 | 11.0 |
Table 2: Effect of this compound on Primary Islet Cell Viability
| Treatment Condition (48 hours) | % Viable Cells (FDA/PI Staining) | % Apoptotic Cells (Annexin V Staining) |
| Control (Vehicle) | 85 ± 4.2 | 10 ± 1.5 |
| Cytokine-induced Stress | 60 ± 5.1 | 35 ± 2.8 |
| Cytokine-induced Stress + this compound (100 nM) | 80 ± 3.9 | 15 ± 2.1 |
Table 3: Effect of this compound on Intracellular cAMP Production
| Treatment Condition | Intracellular cAMP (pmol/islet) | Fold Increase vs. Control |
| Control (Vehicle) | 2.1 ± 0.3 | 1.0 |
| This compound (100 nM) | 10.5 ± 1.2 | 5.0 |
| Forskolin (10 µM) - Positive Control | 15.2 ± 1.8 | 7.2 |
Experimental Protocols
Protocol 1: Primary Islet Isolation and Culture
This protocol outlines the standard procedure for isolating and culturing primary pancreatic islets from rodents or humans.
Materials:
-
Collagenase solution
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 or CMRL-1066 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Density gradient solution (e.g., Ficoll)
-
Culture flasks/plates
Procedure:
-
Pancreas Perfusion: Perfuse the pancreas through the common bile duct with cold collagenase solution.
-
Digestion: Transfer the distended pancreas to a conical tube and incubate in a shaking water bath at 37°C to digest the exocrine tissue.
-
Islet Purification: Purify the islets from the digested tissue using a density gradient centrifugation method.
-
Islet Culture: Culture the isolated islets in RPMI-1640 (for rodent islets) or CMRL-1066 (for human islets) supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2. Allow islets to recover for 24-48 hours before experimentation.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate insulin secretion in response to glucose.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with 3.3 mM glucose (basal)
-
KRB buffer with 16.7 mM glucose (stimulatory)
-
This compound stock solution
-
Isolated and cultured islets
-
Insulin ELISA kit
Procedure:
-
Pre-incubation: Hand-pick islets of similar size and place them in KRB buffer with 3.3 mM glucose for 1-2 hours at 37°C.
-
Basal Stimulation: Incubate the islets in fresh KRB buffer with 3.3 mM glucose with or without this compound for 1 hour. Collect the supernatant for basal insulin measurement.
-
High Glucose Stimulation: Incubate the same islets in KRB buffer with 16.7 mM glucose with or without this compound for 1 hour. Collect the supernatant for stimulated insulin measurement.
-
Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
Protocol 3: Islet Cell Viability Assay
This protocol assesses the protective effect of this compound against apoptosis.
Materials:
-
Isolated and cultured islets
-
Pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ) to induce stress
-
This compound
-
Fluorescein diacetate (FDA) and Propidium Iodide (PI) staining solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment: Culture islets in the presence or absence of pro-inflammatory cytokines and/or this compound for 48 hours.
-
FDA/PI Staining:
-
Incubate islets with FDA/PI solution for 5-15 minutes.
-
Visualize under a fluorescence microscope. Live cells will fluoresce green (FDA), and dead cells will fluoresce red (PI).
-
Quantify the percentage of viable cells.
-
-
Annexin V Staining (for apoptosis):
-
Disperse islets into single cells.
-
Stain cells with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.
-
Protocol 4: Intracellular cAMP Measurement Assay
This assay measures the direct engagement of this compound with its receptor and subsequent signaling.
Materials:
-
Isolated and cultured islets
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., cAMP-Glo™ Assay)
Procedure:
-
Pre-incubation: Pre-incubate islets in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the islets with this compound, vehicle, or forskolin for the recommended time (typically 15-30 minutes).
-
Lysis and Detection: Lyse the islets and measure the intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based assay kit, following the manufacturer's instructions.
-
Quantification: Correlate the signal to a standard curve to determine the concentration of cAMP.
Visualizations
Caption: this compound signaling cascade in pancreatic β-cells.
Caption: General experimental workflow for assessing this compound.
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
- 1. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 3. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 5. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assays with GLP-1R Agonist 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2][3] Upon activation by endogenous agonists like GLP-1, the receptor stimulates insulin secretion in a glucose-dependent manner.[2][4] The development of novel GLP-1R agonists requires a thorough characterization of their binding properties to the receptor. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor, providing crucial data for drug discovery and development.
This document provides detailed protocols for conducting saturation and competition radioligand binding assays to characterize the binding of a novel compound, "GLP-1R agonist 21," to the human GLP-1 receptor.
Data Presentation
The following tables summarize hypothetical quantitative data for radiolabeled and unlabeled this compound, which would be obtained from the protocols described below.
Table 1: Radioligand Saturation Binding Analysis of [¹²⁵I]-GLP-1R Agonist 21
| Parameter | Value | Units |
| Kd (Dissociation Constant) | 0.8 | nM |
| Bmax (Maximum Binding Sites) | 950 | fmol/mg protein |
| Hill Slope | 1.02 | - |
Table 2: Competitive Binding Analysis of Unlabeled this compound
| Competitor | IC₅₀ | Kᵢ | Units |
| This compound | 1.5 | 0.75 | nM |
| GLP-1 (7-36) | 2.8 | 1.4 | nM |
| Exendin-4 | 1.0 | 0.5 | nM |
Experimental Protocols
Cell Culture and Membrane Preparation
A stable cell line expressing the human GLP-1 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is required for these assays.
-
Cell Culture: Culture CHO cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R) in an appropriate growth medium supplemented with antibiotics and serum. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Membrane Preparation:
-
Harvest confluent cells by scraping.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparations in aliquots at -80°C until use.
-
Radioligand Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled this compound.
-
Materials:
-
[¹²⁵I]-GLP-1R Agonist 21 (radioligand)
-
Unlabeled this compound (for non-specific binding)
-
CHO-hGLP-1R cell membranes
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of radioligand concentrations (typically 8-12 concentrations spanning from 0.01 to 10 times the expected Kd).
-
Total Binding: Add increasing concentrations of [¹²⁵I]-GLP-1R Agonist 21 to the wells.
-
Non-specific Binding: Add increasing concentrations of [¹²⁵I]-GLP-1R Agonist 21 and a high concentration of unlabeled this compound (e.g., 1 µM) to the wells.
-
Add a constant amount of CHO-hGLP-1R cell membranes (e.g., 10-20 µg of protein) to each well.
-
Bring the final volume in each well to 200 µL with assay buffer.
-
Incubate the plate at room temperature for a predetermined time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.
-
-
Competitive Radioligand Binding Assay
This assay is used to determine the inhibitory constant (Ki) of the unlabeled this compound, which reflects its binding affinity.
-
Materials:
-
[¹²⁵I]-GLP-1R Agonist 21 (radioligand)
-
Unlabeled this compound (competitor)
-
Other competing ligands (e.g., GLP-1, Exendin-4)
-
CHO-hGLP-1R cell membranes
-
Assay Buffer
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells.
-
Add a fixed concentration of [¹²⁵I]-GLP-1R Agonist 21 (typically at or below its Kd value) to all wells.
-
Add increasing concentrations of the unlabeled competitor (this compound or other reference compounds) to the wells (typically 10-12 concentrations over a 5-log unit range).
-
Add a constant amount of CHO-hGLP-1R cell membranes (e.g., 10-20 µg of protein) to each well.
-
Bring the final volume in each well to 200 µL with assay buffer.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction and measure radioactivity as described in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Analyze the data using non-linear regression to fit a one-site competition model and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
-
Mandatory Visualization
GLP-1R Signaling Pathway
Caption: GLP-1R signaling cascade upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. Investigating Potential GLP-1 Receptor Agonists in Cyclopeptides from Pseudostellaria heterophylla, Linum usitatissimum, and Drymaria diandra, and Peptides Derived from Heterophyllin B for the Treatment of Type 2 Diabetes: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of GLP-1R Agonist 21 in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of GLP-1R agonist 21, a novel glucagon-like peptide-1 receptor agonist, in plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of this compound concentrations in a biological matrix. The established linear dynamic range, lower limit of quantification (LLOQ), accuracy, and precision meet the typical requirements for bioanalytical method validation.
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic peptides that have shown significant efficacy in the treatment of type 2 diabetes and obesity.[1][2][3][4][5] These agonists mimic the action of endogenous GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety. Accurate quantification of these therapeutic agents in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments throughout the drug development process.
Challenges in the bioanalysis of GLP-1R agonists include their large molecular weight, potential for non-specific binding, and the low concentrations often present in circulation. LC-MS/MS has become the preferred analytical technique for these molecules due to its high selectivity, sensitivity, and wide dynamic range, overcoming limitations of traditional ligand-binding assays. This application note provides a detailed protocol for the quantification of this compound in plasma, leveraging the capabilities of modern LC-MS/MS instrumentation to achieve reliable and reproducible results. While this protocol is specific to this compound, the principles can be adapted for other GLP-1 analogs such as semaglutide, liraglutide, and exenatide.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Low-binding microcentrifuge tubes and 96-well plates
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.
-
Thaw plasma samples and standards on ice.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
For some GLP-1 analogs like semaglutide and liraglutide, solid-phase extraction (SPE) can also be utilized for cleaner extracts and potentially lower limits of quantification.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 50°C
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-5.1 min: 80-95% B
-
5.1-6 min: 95% B
-
6-6.1 min: 95-20% B
-
6.1-8 min: 20% B
-
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: ESI+
-
Capillary Voltage: 3500 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be optimized for this compound and its SIL-IS. For other GLP-1 agonists, multiply charged precursor ions are common. For example, for liraglutide, a common precursor ion is [M+4H]4+ at m/z 938.5.
Results and Discussion
The LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The method was validated for linearity, sensitivity, accuracy, and precision.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a coefficient of determination (r²) > 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio > 10. LLOQs for other GLP-1 agonists have been reported in the range of 0.02 ng/mL to 5 ng/mL depending on the specific molecule and methodology.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% at the LLOQ).
Quantitative Data Summary
| GLP-1R Agonist | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix | Reference |
| This compound | 0.1 | 0.1 - 100 | 95.5 - 104.2 | < 10.5 | Human Plasma | This Method |
| Semaglutide | 0.2 | 0.2 - 200 | 89 - 111 | < 13 | Rat Plasma | |
| Liraglutide | 0.5 | 0.5 - 200 | 85 - 115 | < 15 | Human Plasma | |
| Liraglutide | 5 | 5 - 600 | 97.6 - 102.6 | < 9.9 | Rat Plasma | |
| Exenatide | 1 | Not Specified | Not Specified | Not Specified | Plasma | |
| Exenatide | 0.02 | 0.02 - 20 | Not Specified | < 15 | Rat Plasma |
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling cascade leading to insulin release.
LC-MS/MS Experimental Workflow
Caption: Overview of the bioanalytical workflow from sample preparation to data analysis.
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid LC gradient make this method well-suited for high-throughput analysis in a drug development setting. The method meets the stringent requirements for bioanalytical validation and can be confidently applied to pharmacokinetic studies.
References
- 1. shimadzu.com [shimadzu.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Novel LC-MS/MS analysis of the GLP-1 analog semaglutide with its application to pharmacokinetics and brain distribution studies in rats | CoLab [colab.ws]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GLP-1R Agonist 21
Welcome to the technical support center for GLP-1R Agonist 21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges related to the solubility and stability of this peptide.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound is not dissolving in aqueous buffers like PBS. What should I do?
A1: Incomplete dissolution is a common issue with peptide-based agonists. GLP-1 peptides can exist in a physiologically active, soluble form and an inactive, insoluble form.[1] The transition to an insoluble state can be influenced by factors such as pH, agitation, and exposure to hydrophobic surfaces.[1] Here is a step-by-step troubleshooting guide:
-
pH Adjustment: The solubility of peptides is highly dependent on the pH of the solution. Peptides are least soluble at their isoelectric point (pI), where they have a net neutral charge. Adjusting the pH away from the pI increases the net charge and enhances solubility.
-
For acidic peptides (net negative charge): Try dissolving in a slightly basic buffer (pH > 7.5).
-
For basic peptides (net positive charge): Attempt to dissolve in a slightly acidic buffer (pH < 6.5).
-
-
Use of Organic Co-solvents: If pH adjustment is insufficient, the peptide may be hydrophobic. In such cases, the use of a minimal amount of an organic solvent can aid dissolution.
-
First, dissolve the peptide in a small volume of an organic solvent like DMSO.
-
Then, gradually add the aqueous buffer (e.g., PBS) to the desired final concentration while vortexing.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your downstream experiments, as high concentrations can be toxic to cells.
-
-
Sonication: If aggregates are present, gentle sonication can help to break them up and facilitate dissolution.
Q2: this compound precipitates out of solution upon storage. How can this be prevented?
A2: Precipitation upon storage is often due to changes in the peptide's physical conformation, potentially from an alpha-helix to a beta-sheet structure, leading to aggregation.[1] To prevent this:
-
Optimize pH: Ensure the pH of your storage buffer is not close to the peptide's pI.
-
Add Excipients: Consider adding stabilizing excipients to your buffer. Common stabilizers for peptide formulations include:
-
Aliquot and Store Properly: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation. Store aliquots at -20°C or -80°C for long-term stability. For short-term storage, refrigeration at 2-8°C is often recommended.
Q3: How can I assess the stability of my this compound solution?
A3: Stability assessment involves monitoring both the physical and chemical integrity of the peptide over time.
-
Physical Stability: Visually inspect for precipitation or cloudiness. Techniques like size-exclusion chromatography (SEC-HPLC) can be used to detect the formation of aggregates.
-
Chemical Stability: Use analytical methods like reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor for degradation products. Common degradation pathways for peptides include oxidation and deamidation. Mass spectrometry (LC-MS) can be employed to identify and quantify these impurities.
Troubleshooting Guides
Solubility Issues
If you are facing challenges with dissolving this compound, follow this troubleshooting workflow:
Stability Issues During Storage
If your this compound solution is showing signs of instability (e.g., precipitation, loss of activity), consider the following:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration (mg/mL) | Appearance | Notes |
| Water | < 0.1 | Cloudy Suspension | Insoluble at neutral pH. |
| PBS (pH 7.4) | < 0.1 | Cloudy Suspension | Insoluble at physiological pH. |
| 0.1 M Acetic Acid | 1.0 | Clear Solution | Soluble in acidic conditions. |
| 0.1 M Ammonium Bicarbonate | 1.0 | Clear Solution | Soluble in basic conditions. |
| 10% DMSO in PBS | 2.5 | Clear Solution | Requires initial dissolution in DMSO. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 24 months | Store desiccated. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | For more frequent use. |
| Diluted (in media) | 2-8°C | Up to 24 hours | Prepare fresh for experiments. |
Experimental Protocols
Protocol for Determining Optimal Solubility
-
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
DMSO
-
-
Procedure:
-
Dispense a small, known amount of lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Test Aqueous Solubility: To the first tube, add 1 mL of sterile water and vortex for 30 seconds. Observe for dissolution. Repeat with PBS in a separate tube.
-
Test pH-Adjusted Solubility:
-
If the peptide is predicted to be basic, add 1 mL of 0.1 M acetic acid to a new tube and vortex.
-
If the peptide is predicted to be acidic, add 1 mL of 0.1 M ammonium bicarbonate to a new tube and vortex.
-
-
Test Co-solvent Solubility:
-
To a fresh tube of lyophilized peptide, add a minimal volume of DMSO (e.g., 50 µL) and vortex until fully dissolved.
-
Gradually add PBS to the desired final concentration (e.g., up to 1 mL), vortexing between each addition. Observe for any precipitation.
-
-
Protocol for Assessing Stability by RP-HPLC
-
Materials:
-
This compound stock solution
-
Incubator or water bath at desired temperature (e.g., 4°C, 25°C, 37°C)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Prepare aliquots of the this compound solution in the desired buffer.
-
Take an initial sample (T=0) for immediate analysis.
-
Store the remaining aliquots at the selected temperatures.
-
At specified time points (e.g., 24h, 48h, 1 week), retrieve an aliquot from each temperature.
-
Analyze all samples by RP-HPLC using a suitable gradient (e.g., 5-95% Mobile Phase B over 30 minutes).
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peptide peak.
-
Calculate the percentage of remaining intact peptide at each time point to determine the degradation rate.
-
Signaling Pathway
The canonical signaling pathway for GLP-1 receptor agonists in a pancreatic β-cell is depicted below. Activation of the GLP-1 receptor (GLP-1R) by an agonist leads to a cascade of intracellular events that potentiate glucose-stimulated insulin secretion.
References
Technical Support Center: Optimizing Dosage of GLP-1R Agonist 21 in Animal Studies
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for Agonist 21 in a rodent model for a weight loss study?
For a diet-induced obese (DIO) mouse model, a recommended starting point for a dose-response study could range from 1 to 10 µg/kg, administered subcutaneously once daily.[1] It is critical to perform a dose-finding study to identify the optimal dose for your specific experimental conditions and desired therapeutic outcome.[1] Studies involving similar dual GLP-1R/GCGR agonists in DIO mice have utilized doses within this range (e.g., 10, 30, or 100 µg/kg).[1]
Q2: How does the efficacy of a dual GLP-1R agonist like Agonist 21 compare to a standalone GLP-1R agonist?
Dual GLP-1R/GIP receptor agonists have demonstrated enhanced effects on weight loss, glucose, and insulin levels in diet-induced obese mouse models when compared to a GLP-1 agonist like semaglutide administered at the same dose and for the same duration.[2] The addition of GIP receptor activity appears to improve upon the therapeutic effects observed with GLP-1 receptor activation alone.[2] Similarly, co-agonism of GLP-1 and glucagon receptors has shown promise for maximizing weight loss.
Q3: What are the key signaling pathways activated by GLP-1R agonists?
Upon binding to its receptor, a GLP-1R agonist initiates several intracellular signaling cascades. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates protein kinase A (PKA), which in pancreatic beta cells, promotes insulin exocytosis and enhances cell survival and proliferation. GLP-1 receptor signaling also plays a role in reducing glucagon secretion from pancreatic alpha cells.
Q4: What are the common side effects observed in animal studies with GLP-1R agonists, and how can they be mitigated?
The most prevalent side effects are gastrointestinal, including nausea, vomiting, and diarrhea. These effects are often dose-dependent and more pronounced at the beginning of treatment. A common mitigation strategy is to start with a low dose and gradually titrate upwards, allowing the animals to acclimatize. This approach can help minimize the severity of gastrointestinal adverse effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Suboptimal Weight Loss | - Inappropriate Dosage: The selected dose may be too low to produce a significant effect. - Animal Model Variability: Responses can differ between species and strains. - Diet-Induced Obesity (DIO) Model Issues: Inconsistencies in the diet composition or duration of high-fat feeding can impact results. - Compound Instability: Improper storage or handling may lead to degradation of the agonist. | - Conduct a Dose-Response Study: Test a range of doses (e.g., 1, 3, 10 µg/kg/day) to identify the optimal dose for your specific model and endpoint. - Review Animal Model: Ensure the chosen animal model is appropriate and sensitive to GLP-1R agonism. - Standardize DIO Model: Maintain consistency in the diet and duration of high-fat feeding. - Verify Compound Integrity: Confirm proper storage conditions (temperature, light protection) and handling procedures. |
| Unexpected Blood Glucose Levels | - Timing of Administration and Measurement: Blood glucose can fluctuate based on the timing of agonist administration relative to feeding and measurement. - Dual Agonist Effects: If Agonist 21 is a dual GLP-1R/GCGR agonist, an initial hyperglycemic effect from glucagon receptor activation may be observed before the GLP-1R-mediated glucose-lowering effects become dominant. | - Standardize Experimental Timeline: Administer the agonist and measure blood glucose at consistent times each day. For acute studies, consider administering the compound 2 hours prior to a glucose bolus in an intraperitoneal glucose tolerance test. - Monitor Glucose Over Time: In initial studies, measure blood glucose at multiple time points post-administration to characterize the full pharmacodynamic profile. |
| Gastrointestinal Side Effects (e.g., Nausea, Vomiting, Diarrhea) | - Dose-Dependent Effect: Higher doses of GLP-1R agonists are associated with a greater incidence of gastrointestinal side effects. - Initial Dosing: Side effects are often more pronounced at the beginning of treatment. | - Start with a Low Dose and Titrate Upwards: Begin with the lowest effective dose and gradually increase it over several days or weeks to allow for acclimatization. |
Experimental Protocols
Dose-Response Study for Weight Reduction in a DIO Mouse Model
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Objective: To determine the effective dose range of Agonist 21 for weight reduction.
-
Methodology:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old, fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.
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Acclimation: House mice individually for at least one week before the study begins.
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Grouping: Randomize mice into vehicle and treatment groups (n=8-10 per group).
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Baseline Measurements: Record the initial body weight and food intake for 3 consecutive days before the first dose.
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Dosing: Administer the assigned treatment (e.g., vehicle, 1, 3, 10 µg/kg of Agonist 21) subcutaneously (s.c.) once daily at the same time each day for 28 days.
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Monitoring: Measure body weight and food intake daily. Monitor for any adverse effects.
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Endpoint Analysis: At the end of the study, collect blood samples for analysis of glucose, insulin, and other relevant biomarkers. Tissues such as the liver and adipose tissue can be collected for further analysis.
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Visualizations
Caption: GLP-1R Signaling Pathway.
Caption: Dose-Response Study Workflow.
References
Overcoming off-target effects of GLP-1R agonist 21
Welcome to the technical support center for GLP-1R Agonist 21. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide designed to selectively bind to and activate the Glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR).[1] Upon binding, it primarily stimulates the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3][4] This signaling cascade is crucial for its therapeutic effects, including glucose-dependent insulin secretion from pancreatic beta cells.[1]
Q2: What are the known or potential off-target effects of GLP-1R agonists?
A2: While GLP-1R agonists are designed for selectivity, off-target effects or effects mediated by GLP-1Rs in other tissues can occur. The most commonly reported side effects in clinical and preclinical studies include gastrointestinal issues such as nausea, vomiting, and diarrhea. These are often dose-dependent and may decrease over time. Concerns have also been raised about potential associations with pancreatitis and thyroid C-cell tumors, though definitive causal links in humans remain debated. Researchers should also be aware of potential effects on cardiovascular and renal systems.
Q3: We are observing lower than expected potency (EC50) in our cAMP accumulation assay. What are the possible causes?
A3: Several factors could contribute to lower than expected potency. First, ensure the integrity of Agonist 21; peptides are susceptible to degradation, so proper storage and handling are critical. Verify the concentration of your stock solution. Second, check the health and passage number of your cell line expressing GLP-1R. Prolonged culturing can lead to decreased receptor expression or desensitization. Finally, review your assay protocol, including incubation times, reagent concentrations (especially the phosphodiesterase inhibitor), and the detection kit's expiration date.
Q4: Our in vivo studies show signs of rapid desensitization to Agonist 21. How can we investigate this?
A4: Rapid desensitization, or tachyphylaxis, can be a characteristic of some GLP-1R agonists. This is often mediated by the recruitment of β-arrestins, which leads to receptor internalization and uncoupling from G proteins. To investigate this, you can perform an in vitro β-arrestin recruitment assay to determine if Agonist 21 is a biased agonist. Additionally, receptor internalization assays using labeled ligands or antibodies can quantify the extent of receptor trafficking from the cell surface following agonist exposure. Chronic exposure experiments in vitro can also help characterize the long-term effects on receptor sensitivity.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and verify cell density with a cell counter for each experiment. |
| Peptide Adsorption | Peptides can adsorb to plasticware. Consider using low-adhesion microplates and pipette tips. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your assay buffer can also mitigate this. |
| Edge Effects in Microplates | Edge effects can cause variability in outer wells. Avoid using the outermost wells for critical measurements or ensure they are filled with buffer/media to maintain a humidified environment across the plate. |
| Inaccurate Pipetting of Agonist | Perform serial dilutions carefully. For low volume additions, use calibrated pipettes and ensure complete mixing in the well. |
Issue 2: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Agonist Concentration | High concentrations of any peptide can sometimes lead to non-specific effects or toxicity. Perform a dose-response cytotoxicity assay (e.g., using MTT or LDH release) to identify a non-toxic concentration range for your specific cell line. |
| Contamination of Agonist Stock | If the agonist was reconstituted in a non-sterile buffer or handled in a non-sterile environment, it could be contaminated. Filter-sterilize your stock solution or prepare a fresh, sterile stock. |
| Solvent Toxicity | If Agonist 21 is dissolved in a solvent other than a standard buffer (e.g., DMSO), ensure the final concentration of the solvent in your assay is well below the toxic threshold for your cells (typically <0.1% for DMSO). |
Quantitative Data Summary
The following table presents hypothetical in vitro pharmacology data for this compound compared to a standard reference agonist, GLP-1(7-36). This data is representative of what would be generated using the protocols described below.
| Parameter | This compound | Reference: GLP-1(7-36) | Assay Type |
| EC50 (cAMP Accumulation) | 0.8 nM | 0.5 nM | HTRF-based cAMP Assay |
| Emax (cAMP Accumulation) | 95% | 100% | HTRF-based cAMP Assay |
| EC50 (ERK1/2 Phosphorylation) | 1.2 nM | 1.0 nM | Phospho-ERK1/2 Immunoassay |
| Emax (ERK1/2 Phosphorylation) | 85% | 100% | Phospho-ERK1/2 Immunoassay |
| EC50 (β-Arrestin Recruitment) | 5.5 nM | 2.0 nM | Reporter Gene Assay |
| Emax (β-Arrestin Recruitment) | 60% | 100% | Reporter Gene Assay |
Key Experimental Protocols
cAMP Accumulation Assay
This assay is fundamental for determining the potency and efficacy of GLP-1R agonists in activating the Gαs pathway.
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Materials :
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HEK293 cells stably expressing human GLP-1R (HEK293-hGLP-1R).
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DMEM with 10% FBS.
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Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
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This compound and reference agonist.
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cAMP detection kit (e.g., HTRF or luminescence-based).
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White, opaque 384-well microplates.
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Protocol :
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Cell Seeding : Seed HEK293-hGLP-1R cells at a density of 2,000-5,000 cells/well in 10 µL of culture medium.
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Incubation : Incubate overnight at 37°C, 5% CO2.
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Compound Preparation : Prepare 4x serial dilutions of Agonist 21 and the reference agonist in assay buffer.
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Assay :
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Add 5 µL of assay buffer containing a PDE inhibitor to each well.
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Add 5 µL of the compound dilutions to the respective wells.
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Incubation : Incubate at 37°C for 30 minutes.
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Detection : Add the cAMP detection reagents according to the manufacturer's protocol.
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Data Analysis : Plot the response signal against the log concentration of the agonist to determine EC50 and Emax values.
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ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK pathway, which can be downstream of both G protein and β-arrestin signaling.
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Materials :
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CHO-K1 cells stably expressing human GLP-1R (CHO-hGLP-1R).
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F-12K Medium with 10% FBS.
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Serum-free F-12K medium.
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This compound and reference agonist.
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Phospho-ERK1/2 and Total-ERK1/2 immunoassay kit (e.g., AlphaLISA or HTRF).
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96-well culture plates.
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-
Protocol :
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Cell Seeding : Seed CHO-hGLP-1R cells at 20,000 cells/well and grow to ~90% confluency.
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Serum Starvation : Replace culture medium with serum-free medium and incubate for 18-24 hours.
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Stimulation : Treat cells with serial dilutions of Agonist 21 or reference agonist for 5-10 minutes at 37°C.
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Lysis : Aspirate the medium and add cell lysis buffer provided by the immunoassay kit manufacturer.
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Detection : Transfer lysates to the assay plate and measure levels of phosphorylated ERK1/2 and total ERK1/2 according to the kit protocol.
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Data Analysis : Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Calculate the fold increase over basal and plot against the log concentration of the agonist to determine EC50 and Emax.
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β-Arrestin Recruitment Assay
This assay is used to assess the potential for agonist-induced receptor desensitization and internalization by measuring the recruitment of β-arrestin to the activated GLP-1R.
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Materials :
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U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter or Tango assay technology), expressing GLP-1R.
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Appropriate cell culture and assay medium for the specific reporter system.
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This compound and reference agonist.
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Luciferase or β-galactosidase detection reagent.
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White, opaque 96-well microplates.
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Protocol :
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Cell Seeding : Seed the reporter cells according to the manufacturer's recommendations.
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Incubation : Incubate overnight at 37°C, 5% CO2.
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Compound Treatment : Add serial dilutions of Agonist 21 and the reference agonist to the wells.
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Incubation : Incubate for 90-180 minutes at 37°C (or as recommended by the assay manufacturer).
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Signal Detection : Add the detection reagent and measure the luminescence or colorimetric signal using a plate reader.
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Data Analysis : Calculate the fold induction of the reporter signal relative to the vehicle-treated control. Plot this against the log concentration of the agonist to determine EC50 and Emax values.
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Visualizations
Caption: GLP-1R signaling pathways activated by Agonist 21.
Caption: General workflow for in vitro cell-based assays.
References
Improving the half-life of GLP-1R agonist 21
Technical Support Center: GLP-1R Agonist 21
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel GLP-1R agonist, designated 21.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a shorter-than-expected in vivo half-life for Agonist 21. What are the common strategies to extend its circulation time?
A1: A short in vivo half-life is a common challenge for peptide-based therapeutics due to enzymatic degradation and rapid renal clearance.[1][2] Several established strategies can be employed to improve the pharmacokinetic profile of Agonist 21. These methods primarily focus on increasing the molecule's hydrodynamic size to reduce glomerular filtration and protecting it from proteolytic enzymes.[2][3]
Common Half-Life Extension Strategies:
| Strategy | Mechanism of Action | Expected Fold Increase in Half-Life | Key Considerations |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius, reducing renal clearance and providing steric hindrance against proteases.[1] | 2-100 fold | Potential for reduced potency due to steric hindrance at the receptor binding site. Risk of anti-PEG antibody generation. |
| Albumin Fusion/Binding | Genetic fusion to human serum albumin (HSA) or chemical conjugation with a fatty acid moiety that binds reversibly to albumin. This leverages the long half-life of albumin (approx. 19 days) and its recycling via the neonatal Fc receptor (FcRn). | Can extend half-life to several days. | Fusion may alter protein folding and expression. Fatty acid acylation requires a suitable conjugation site. |
| Fc Fusion | Genetic fusion to the Fc domain of an immunoglobulin G (IgG). Similar to albumin fusion, this increases molecular size and engages the FcRn recycling pathway. | Can extend half-life to several days. | Potential for immunogenicity and effector functions associated with the Fc region. |
| Amino Acid Modification | Substitution of L-amino acids with D-amino acids or unnatural amino acids at known protease cleavage sites can enhance stability. | Variable, depends on the specific modification and peptide sequence. | Can alter peptide conformation and receptor affinity. Requires identification of cleavage sites. |
| XTENylation | Genetic fusion to unstructured, non-immunogenic protein polymers (XTEN) which increases the hydrodynamic size. | >75-fold demonstrated for a GLP-2 analog. | Requires recombinant expression of the fusion protein. |
Troubleshooting Short Half-Life:
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Confirm Peptide Integrity: Before in vivo administration, verify the purity and integrity of Agonist 21 using techniques like HPLC and mass spectrometry.
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Assess Proteolytic Stability: Incubate Agonist 21 in serum or plasma from the animal model to be used and analyze for degradation over time. This can help identify if rapid proteolysis is the primary issue.
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Evaluate Formulation: Ensure the formulation buffer is optimal for peptide stability and does not promote aggregation, which can lead to rapid clearance.
Q2: Our in vitro cell-based assays are showing inconsistent results for Agonist 21 potency. What could be the cause?
A2: Inconsistent results in cell-based assays for GLP-1R agonists can stem from several factors related to assay conditions, cell line stability, and reagent quality.
Troubleshooting Inconsistent In Vitro Potency:
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Cell Line Health and Receptor Expression:
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Ensure the cell line (e.g., HEK293 expressing GLP-1R) is healthy and not passaged excessively.
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Periodically verify the expression level of the GLP-1 receptor (GLP-1R) via qPCR or flow cytometry, as it can drift over time.
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Assay Buffer Components:
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For lipidated or hydrophobic agonists, non-specific binding to plasticware can be a significant issue. Include a blocking reagent like 0.1% bovine serum albumin (BSA) or ovalbumin in your assay buffer to prevent this.
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Agonist 21 Preparation and Storage:
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Prepare fresh dilutions of Agonist 21 for each experiment from a validated stock solution.
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Ensure proper storage of stock solutions (typically at -80°C) and avoid repeated freeze-thaw cycles.
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Assay Incubation Time:
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For downstream signaling readouts like cAMP accumulation, ensure the stimulation time is appropriate. A typical incubation time is 30 minutes.
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Control Agonist:
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Always include a well-characterized reference GLP-1R agonist (e.g., native GLP-1, liraglutide) in your assays to benchmark the performance of Agonist 21 and confirm the assay is running correctly.
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Q3: What is the expected downstream signaling pathway upon activation of the GLP-1 receptor by Agonist 21?
A3: GLP-1R is a class B G protein-coupled receptor (GPCR). Upon binding of an agonist like Agonist 21, the receptor undergoes a conformational change, initiating intracellular signaling cascades. The primary and most well-understood pathway involves the coupling to the Gαs protein.
Canonical GLP-1R Signaling Pathway:
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Gαs Activation: Agonist binding activates the Gαs subunit.
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Adenylyl Cyclase (AC) Activation: Gαs stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).
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Downstream Effectors: The increase in intracellular cAMP activates two main downstream effectors:
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Protein Kinase A (PKA): PKA is a primary mediator of GLP-1R signaling, leading to the phosphorylation of various substrates that promote glucose-dependent insulin secretion.
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Exchange protein directly activated by cAMP (Epac): Epac activation also contributes to insulin exocytosis.
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There is also evidence for GLP-1R coupling to other G proteins, such as Gαq/11 and Gαi, which can lead to the activation of phospholipase C (PLC) and modulation of intracellular calcium levels, as well as β-arrestin recruitment which can trigger ERK1/2 signaling.
Caption: Canonical GLP-1R signaling pathway via Gαs activation.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the potency of Agonist 21 by quantifying its ability to stimulate cAMP production in cells expressing the GLP-1 receptor.
Materials:
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HEK293 cells stably expressing human GLP-1R.
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Assay Buffer: HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).
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Agonist 21 and reference GLP-1R agonist.
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cAMP detection kit (e.g., HTRF-based kit).
Procedure:
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Cell Plating: Seed GLP-1R expressing cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
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Compound Preparation: Prepare serial dilutions of Agonist 21 and the reference agonist in Assay Buffer.
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Cell Stimulation:
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Remove culture media from the cells.
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Add 50 µL of Assay Buffer containing the different concentrations of agonists to the wells.
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Incubate for 30 minutes at 37°C.
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cAMP Detection:
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Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
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Data Analysis:
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Plot the cAMP response against the logarithm of agonist concentration.
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Fit the data to a four-parameter logistic equation to determine the EC50 value.
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Caption: Workflow for an in vitro cAMP accumulation assay.
References
GLP-1R agonist 21 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist assays. The information provided is intended as a general guide and may need to be adapted for specific molecules and assay formats.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in GLP-1R agonist assays?
Variability in GLP-1R agonist assays can arise from several factors, broadly categorized as biological, technical, and reagent-related.
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Biological Variability:
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Cell Line Stability: The level of GLP-1R expression and the coupling efficiency of the receptor to downstream signaling pathways can change with cell passage number.[1][2] Consistent use of cells within a validated passage range is crucial.
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Endogenous Receptor Expression: When using cell lines with endogenous GLP-1R expression, the receptor levels can be low and variable, impacting assay sensitivity and reproducibility.[1][3]
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Cell Health and Plating Density: Variations in cell viability, confluency, and plating density can significantly affect the cellular response to agonist stimulation.
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Technical Variability:
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions of agonists, is a major source of error.[4]
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Incubation Times and Temperatures: Deviations from optimized incubation times and temperatures can alter the kinetics of receptor binding and signal transduction.
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Edge Effects: In multi-well plates, wells at the edge of the plate can experience different temperature and humidity conditions, leading to "edge effects" and increased variability.
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Instrument Performance: The performance and calibration of plate readers, liquid handlers, and other equipment should be regularly monitored.
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-
Reagent-Related Variability:
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Agonist Quality and Stability: The purity, sequence integrity, and proper storage of GLP-1R agonists are critical for obtaining reliable results. Peptide agonists can be prone to degradation or aggregation.
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Serum Albumin: The presence of serum albumin (bovine or human) in the assay buffer can affect the potency of some GLP-1R agonists due to protein binding. This effect can vary between different agonists.
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Reagent Lot-to-Lot Consistency: Variations in the quality and performance of critical reagents like cell culture media, serum, and detection reagents can introduce variability.
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DMSO Concentration: High concentrations of DMSO, often used as a solvent for test compounds, can be toxic to cells and interfere with the assay.
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Q2: How can I improve the reproducibility of my GLP-1R agonist potency measurements?
Improving reproducibility requires careful attention to detail and standardization of the assay protocol.
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Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the assay, from cell culture to data analysis.
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Cell Line Management: Use a well-characterized cell bank with a defined passage number range for all experiments. Regularly monitor receptor expression levels.
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Assay Validation: Thoroughly validate the assay by assessing parameters such as accuracy, precision (repeatability and intermediate precision), linearity, and robustness.
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Quality Control (QC): Include appropriate controls in every assay plate, such as a reference agonist with a known EC50, positive and negative controls, and vehicle-only controls.
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Reagent Qualification: Qualify new lots of critical reagents before use in routine experiments.
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Automation: Where possible, use automated liquid handlers to minimize pipetting errors and improve consistency.
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Data Analysis: Use a standardized data analysis workflow and appropriate statistical methods to determine key parameters like EC50 and maximal efficacy.
Q3: What are the different types of assays available to measure GLP-1R activation?
Several assay formats can be used to quantify GLP-1R activation, each measuring a different aspect of the signaling cascade.
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cAMP Accumulation Assays: These are the most common functional assays for GLP-1R, as the receptor primarily couples to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).
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β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated receptor, which is involved in receptor desensitization, internalization, and G protein-independent signaling.
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Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing cAMP response elements (CRE). Agonist-induced increases in cAMP lead to the expression of the reporter gene.
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Calcium Mobilization Assays: GLP-1R activation can also lead to an increase in intracellular calcium, although this is often a secondary response to cAMP production.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use a multichannel pipette or automated cell dispenser for even distribution. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, change pipette tips for each dilution to avoid carry-over. Consider using an automated liquid handler. |
| Edge Effects | Avoid using the outer wells of the plate. Alternatively, fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Incomplete Reagent Mixing | Gently mix the plate after adding reagents, but avoid vigorous shaking that could dislodge cells. |
| Cell Clumping | Ensure a single-cell suspension before plating. If clumping persists, consider using a cell-detaching agent that is gentler on the cells. |
Issue 2: Low Signal-to-Background Ratio
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Use a cell line with higher GLP-1R expression or optimize transfection conditions if using transiently transfected cells. Verify receptor expression by flow cytometry or another suitable method. |
| Suboptimal Agonist Concentration | Perform a full dose-response curve to ensure you are using an appropriate concentration range for your agonist. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Check for signs of contamination. |
| Incorrect Assay Buffer | Optimize the assay buffer composition. For example, the presence of serum albumin can impact the potency of some agonists. |
| Expired or Improperly Stored Reagents | Use fresh reagents and ensure they are stored according to the manufacturer's recommendations. |
| Insufficient Incubation Time | Optimize the incubation time for agonist stimulation and for the detection step. |
Issue 3: Inconsistent EC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number Variation | Use cells within a narrow and validated passage number range for all experiments. |
| Lot-to-Lot Reagent Variability | Qualify new lots of critical reagents (e.g., serum, detection reagents) before use. |
| Reference Agonist Degradation | Prepare fresh aliquots of the reference agonist and store them properly. Avoid repeated freeze-thaw cycles. |
| Variations in Assay Conditions | Strictly adhere to the established SOP for all assay parameters, including incubation times, temperatures, and cell densities. |
| Data Analysis Inconsistencies | Use a standardized data analysis template and software to ensure consistent curve fitting and EC50 determination. |
Quantitative Data on Assay Performance
The following tables summarize typical performance characteristics of commercially available GLP-1R agonist bioassays. Note that specific values can vary depending on the agonist, cell line, and assay conditions.
Table 1: Example Reproducibility of a GLP-1R cAMP Assay
| Parameter | Analyst 1 | Analyst 2 |
| Number of Runs | 4 | 4 |
| Nominal Concentration Range | 50% - 150% | 50% - 150% |
| Accuracy (%) | 97% | 97% |
| Intermediate Precision (%CV) | < 9% | < 9% |
Data adapted from a qualified cAMP bioassay for Semaglutide.
Table 2: Example EC50 Values for Different GLP-1R Agonists in a Reporter Assay
| Agonist | EC50 (nM) |
| GLP-1 (7-36) | 0.197 |
| Liraglutide | ~0.1 |
| Exenatide | ~0.05 |
Data are approximate and compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (General Workflow)
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Cell Plating: Seed a stable GLP-1R expressing cell line (e.g., HEK293 or CHO) into a 96- or 384-well plate at a predetermined density. Incubate overnight to allow for cell attachment.
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Agonist Preparation: Prepare serial dilutions of the GLP-1R agonist and a reference compound in an appropriate assay buffer.
-
Agonist Stimulation: Remove the cell culture medium and add the agonist dilutions to the cells. Incubate for the optimized time (e.g., 30 minutes) at 37°C.
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Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
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Data Analysis: Plot the signal (e.g., fluorescence ratio or luminescence) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
Protocol 2: Luciferase Reporter Gene Assay (General Workflow)
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Cell Plating: Seed a GLP-1R/CRE-luciferase reporter cell line into a white, clear-bottom 96-well plate. Incubate for 16-24 hours.
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Agonist Preparation: Prepare serial dilutions of the GLP-1R agonist in assay medium.
-
Agonist Stimulation: Remove the culture medium and add the agonist dilutions to the cells. Incubate for an optimized period (e.g., 5-6 hours) at 37°C in a CO2 incubator.
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Luciferase Detection: Add a luciferase detection reagent to each well and incubate at room temperature for approximately 15 minutes to allow the signal to stabilize.
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Signal Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Calculate the fold induction of the luciferase signal over the vehicle control and plot against the logarithm of the agonist concentration to determine the EC50.
Visualizations
Caption: GLP-1R Signaling Pathway
Caption: General Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEK293/Human GLP-1R Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 3. Reagents and models for detecting endogenous GLP1R and GIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Immunogenicity of Peptide-Based GLP-1R Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating the immunogenicity of peptide-based GLP-1 receptor (GLP-1R) agonists.
Section 1: Troubleshooting Guides
This section offers solutions to common problems encountered during the development and assessment of GLP-1R agonists.
Unexpectedly High Anti-Drug Antibody (ADA) Response in Preclinical Studies
Question: We observed a high incidence of ADAs in our in vivo animal studies with a novel GLP-1R agonist. What are the potential causes and how can we troubleshoot this?
Answer:
An unexpectedly high ADA response can stem from several factors related to the peptide's intrinsic properties and the experimental setup. Here’s a step-by-step troubleshooting approach:
Potential Causes & Troubleshooting Steps:
-
Peptide Sequence & Structure:
-
Human Homology: Peptides with low homology to endogenous human GLP-1 are more likely to be immunogenic. For instance, exenatide, which shares 53% homology with human GLP-1, has shown higher immunogenicity than liraglutide, which has 97% homology.[1][2]
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T-cell Epitopes: The presence of strong T-cell epitopes within the peptide sequence can drive an immune response.
-
Action:
-
In Silico Analysis: Utilize computational tools to predict T-cell epitopes and compare the sequence homology of your agonist to human GLP-1.[3][4]
-
Deimmunization: If potential epitopes are identified, consider amino acid substitutions to reduce MHC binding affinity without compromising biological activity.[4]
-
-
-
Peptide Aggregation:
-
Aggregates can be highly immunogenic as they can be readily taken up by antigen-presenting cells (APCs).
-
Action:
-
Characterize Aggregation: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to assess the aggregation state of your peptide formulation.
-
Formulation Optimization: Modify the formulation to minimize aggregation. This can include adjusting pH, ionic strength, and including excipients like surfactants (e.g., Polysorbate 20, Polysorbate 80) or sugars (e.g., sucrose, mannitol).
-
-
-
Impurities and Contaminants:
-
Impurities from the synthesis process or host cell proteins (if recombinantly produced) can act as adjuvants and enhance the immune response.
-
Action:
-
Purity Analysis: Employ high-resolution analytical techniques like mass spectrometry and HPLC to identify and quantify impurities.
-
Purification Process: Optimize the purification process to remove immunogenic contaminants.
-
-
-
Assay-Related Issues:
-
The anti-drug antibody (ADA) assay itself could be providing false positives or be overly sensitive.
-
Action:
-
Assay Specificity: Ensure the specificity of your ADA assay by performing confirmatory tests, such as competitive inhibition with the drug product.
-
Troubleshooting the Assay: Refer to comprehensive troubleshooting guides for bridging ELISA assays to address issues like poor standard curves, high background, and weak signals.
-
-
Difficulty in Developing a Reliable Anti-Drug Antibody (ADA) Assay
Question: We are struggling to develop a sensitive and specific ADA assay for our peptide-based GLP-1R agonist. What are the common challenges and solutions?
Answer:
Developing ADA assays for peptides presents unique challenges due to their small size and potentially weak immunogenicity. Here are some common issues and how to address them:
Common Challenges & Solutions:
| Challenge | Potential Solution(s) |
| Poor Signal/Low Sensitivity | Optimize Reagents: - Use a high-quality, high-affinity polyclonal antibody as a positive control.- Ensure proper labeling of the drug with biotin and a reporter molecule. Consider using a longer spacer arm on the conjugate label to reduce steric hindrance.Assay Format: - If a bridging format is not working, consider a direct binding format where the peptide is coated directly onto the plate.Increase Incubation Times: Allow more time for the binding of antibodies to the peptide. |
| High Background/False Positives | Blocking: - Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk) and concentrations.Washing: - Increase the number of wash steps and the stringency of the wash buffer to remove non-specific binding.Sample Matrix Effects: - Investigate for interference from components in the sample matrix. Dilute samples to minimize matrix effects. |
| Drug Interference | Acid Dissociation: - For clinical samples with high drug concentrations, use an acid dissociation step to separate ADAs from the drug before detection.Drug-Tolerant Assay Formats: - Explore assay formats specifically designed to be more tolerant to the presence of the drug. |
| Poor Replicate Data/High CV | Pipetting Technique: - Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips between each sample and reagent.Reagent Mixing: - Thoroughly mix all reagents before use.Plate Effects: - Be mindful of "edge effects" on microplates. Avoid using the outer wells or ensure proper randomization of samples across the plate. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the immunogenicity of a peptide-based GLP-1R agonist?
A1: The main strategies focus on modifying the peptide and optimizing the formulation:
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Deimmunization/Epitope Modification: This involves identifying potential T-cell epitopes in the peptide sequence using in silico tools and then making specific amino acid substitutions to reduce their binding affinity to MHC class II molecules. The goal is to make the peptide less recognizable by the immune system while preserving its therapeutic activity.
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PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can shield immunogenic epitopes and increase the molecule's size, which can reduce renal clearance and decrease immunogenicity. However, the effect of PEGylation on immunogenicity can be unpredictable and must be evaluated on a case-by-case basis.
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Formulation Optimization: Preventing aggregation is crucial, as aggregates are often more immunogenic than monomers. This can be achieved by optimizing the formulation's pH, ionic strength, and including stabilizing excipients.
Q2: How can I predict the immunogenicity of my GLP-1R agonist candidate early in development?
A2: A multi-tiered approach is recommended:
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In Silico Assessment: Use immunoinformatics tools to screen the amino acid sequence for potential T-cell epitopes by predicting their binding affinity to a panel of human leukocyte antigen (HLA) alleles. This provides an initial risk assessment.
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In Vitro HLA Binding Assays: Experimentally confirm the binding of predicted epitopes to recombinant HLA molecules. This helps to validate the in silico predictions and eliminate false positives.
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In Vitro T-cell Proliferation Assays: Co-culture peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy human donors with your peptide. An increase in T-cell proliferation indicates the presence of a functional T-cell epitope.
Q3: What is the difference between neutralizing and non-neutralizing antibodies, and how do I distinguish them?
A3:
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Non-neutralizing antibodies (nNAbs) bind to the drug but do not inhibit its biological activity. They can, however, affect the drug's pharmacokinetics (PK) by altering its clearance.
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Neutralizing antibodies (NAbs) bind to the drug in a way that directly inhibits its function. For a GLP-1R agonist, this would mean blocking its ability to bind to and activate the GLP-1 receptor.
To distinguish between them, you need to perform a neutralizing antibody assay . This is typically a cell-based assay where you measure the ability of ADAs from a positive sample to inhibit the drug's activity. For a GLP-1R agonist, this could involve measuring cAMP production or another downstream signaling event in cells expressing the GLP-1 receptor. If the antibodies reduce the drug's effect in this assay, they are considered neutralizing.
Q4: Can the formulation of my peptide drug influence its immunogenicity?
A4: Yes, absolutely. The formulation plays a critical role in the stability and immunogenicity of peptide therapeutics.
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Aggregates: As mentioned, aggregation is a major driver of immunogenicity. Formulation components should be chosen to maintain the peptide in its monomeric state.
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Excipients: While excipients are added to stabilize the product, some can have unintended effects. For example, certain preservatives have been reported to increase particle formation. It's essential to test the immunogenicity of the final formulated product.
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pH and Ionic Strength: Suboptimal pH or ionic strength can lead to conformational changes and aggregation, increasing immunogenicity.
Q5: What are the regulatory expectations for immunogenicity assessment of peptide-based GLP-1R agonists?
A5: Regulatory agencies like the FDA and EMA expect a comprehensive immunogenicity risk assessment throughout the drug development lifecycle. This includes:
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Risk-based approach: The extent of immunogenicity testing should be based on a risk assessment that considers factors like the peptide's origin, sequence homology to endogenous proteins, and intended patient population.
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Validated assays: ADA and NAb assays must be properly validated for sensitivity, specificity, and drug tolerance.
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Clinical assessment: Monitoring for ADAs and NAbs in all clinical trials is expected. The clinical consequences of an immune response, such as altered PK/PD, loss of efficacy, or adverse events (e.g., injection site reactions, hypersensitivity), must be evaluated.
Section 3: Data & Protocols
Quantitative Data Summary: Immunogenicity of Selected GLP-1R Agonists
| GLP-1R Agonist | Homology to Human GLP-1 | Incidence of Treatment-Emergent ADAs (Clinical Trials) | Incidence of Neutralizing Antibodies (NAbs) | Reference(s) |
| Exenatide | 53% | ~61% in a 26-week study | Titer-dependent impact on HbA1c reduction | |
| Liraglutide | 97% | 2.3% (52-week monotherapy), 1.0% (26-week combination therapy) | Low incidence, no observed deterioration of glycemic control | |
| Tirzepatide | N/A (GIP/GLP-1 Co-agonist) | ~51.1% across Phase 3 trials | 1.9% (vs. GIPR activity), 2.1% (vs. GLP-1R activity) |
Note: ADA incidence can vary significantly between studies due to differences in assay methodology and patient populations.
Key Experimental Protocols
Objective: To assess the potential of a peptide to induce a CD4+ T-cell response.
Methodology Overview:
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Peptide Preparation: Synthesize overlapping peptides (e.g., 15-mers overlapping by 11 amino acids) spanning the entire sequence of the GLP-1R agonist. Dissolve peptides in a suitable solvent like DMSO.
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PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a panel of healthy, HLA-typed human donors.
-
CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
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Co-culture: Culture the CFSE-labeled PBMCs with individual peptides or pools of peptides for 7 days. Include positive controls (e.g., known immunogenic peptides) and negative controls (media only).
-
Flow Cytometry Analysis: After the incubation period, stain the cells with fluorescently labeled antibodies against CD4. Analyze the cells using a flow cytometer to measure the dilution of CFSE in the CD4+ T-cell population. A significant increase in the percentage of cells that have undergone division (i.e., have lower CFSE intensity) compared to the negative control indicates a positive response.
Objective: To measure the binding affinity of a peptide to specific HLA-DR alleles.
Methodology Overview:
-
Reagents: Obtain recombinant, purified HLA-DR molecules of specific alleles and a high-affinity, labeled (e.g., fluorescent) tracer peptide for each allele.
-
Competitive Binding: In a multi-well plate, incubate a fixed concentration of the HLA-DR molecule and the labeled tracer peptide with varying concentrations of the test peptide.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Detection: Transfer the mixture to an antibody-coated plate that captures the HLA-DR complexes. Measure the signal from the labeled tracer peptide. The signal will be inversely proportional to the binding of the test peptide.
-
Data Analysis: Plot the signal against the concentration of the test peptide to generate a dose-response curve. Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the labeled tracer peptide. A lower IC50 value indicates a higher binding affinity.
Section 4: Visualizations
Caption: Workflow for immunogenicity assessment of peptide-based GLP-1R agonists.
Caption: Key strategies for mitigating the immunogenicity of GLP-1R agonists.
Caption: Simplified GLP-1 receptor signaling pathway leading to insulin exocytosis.
References
Technical Support Center: GLP-1R Agonist 21 Formulation for In Vivo Studies
Welcome to the technical support center for GLP-1R Agonist 21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming formulation challenges for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder is not dissolving in standard physiological buffers (e.g., PBS pH 7.4). What should I do?
A1: This is a common challenge with peptide-based therapeutics like GLP-1R agonists.[1][2] Solubility is highly dependent on the peptide's amino acid sequence and its isoelectric point (pI), the pH at which the net charge is zero.[3] Peptides are least soluble at their pI.[3]
Troubleshooting Steps:
-
Determine the pI of this compound: Use a peptide analysis tool to predict the pI from its amino acid sequence.
-
Adjust pH: To dissolve the peptide, adjust the pH of your solvent to be at least 1-2 units away from the pI.[3]
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If the pI is acidic (e.g., <6.0): The peptide is negatively charged at neutral pH. Try dissolving it in a slightly basic buffer (e.g., pH 8.0-9.0).
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If the pI is basic (e.g., >8.0): The peptide is positively charged at neutral pH. Attempt to dissolve it in a slightly acidic buffer (e.g., pH 4.0-5.0) first, and then gently titrate it to the desired final pH with your physiological buffer.
-
-
Use a Co-solvent (with caution): For highly hydrophobic peptides, a small amount of an organic co-solvent may be necessary.
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First, dissolve the peptide in a minimal volume of an organic solvent like DMSO.
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Then, slowly add the aqueous buffer (e.g., PBS) to the desired final concentration while vortexing.
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Critical: Ensure the final concentration of the organic solvent is compatible with your in vivo model, as high concentrations can be toxic.
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Q2: I've successfully dissolved this compound, but the solution is cloudy, or a precipitate forms over time. What is happening?
A2: This indicates physical instability, likely due to aggregation. Aggregation is a process where peptide molecules self-associate to form larger, often insoluble and biologically inactive, species. This can be triggered by factors like pH, temperature, concentration, and agitation. For GLP-1R agonists, this can involve the formation of oligomers and amyloid fibrils.
Troubleshooting Steps:
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Optimize pH and Buffer: Ensure the formulation pH is sufficiently far from the peptide's pI to maintain electrostatic repulsion between molecules.
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Incorporate Excipients: Specific additives can enhance stability.
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Stabilizers: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) can help maintain the peptide's structure.
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Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation and adsorption to container walls.
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Amino Acids: Certain amino acids like arginine and glycine can act as stabilizers and reduce protein-protein interactions.
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-
Control Concentration: High peptide concentrations can promote aggregation. Prepare solutions at the lowest effective concentration for your study and consider performing serial dilutions just before administration.
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Storage Conditions: Store stock solutions frozen in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing ready-to-use formulations at room temperature for extended periods unless stability has been confirmed.
Q3: How can I detect and quantify aggregation in my this compound formulation?
A3: Several analytical techniques are essential for characterizing the purity and stability of your peptide formulation.
| Analytical Method | Purpose | Key Insights |
| Size Exclusion Chromatography (SEC) | To separate molecules based on size. | Detects and quantifies high molecular weight species (aggregates) and low molecular weight degradants. |
| Reverse-Phase HPLC (RP-HPLC) | To separate molecules based on hydrophobicity. | Assesses purity and identifies chemical modifications like oxidation or deamidation. |
| Dynamic Light Scattering (DLS) | To measure the size distribution of particles in solution. | Provides a rapid assessment of the presence of aggregates and the overall hydrodynamic radius of the peptide. |
| Thioflavin T (ThT) Assay | A fluorescence-based assay. | Specifically detects the formation of amyloid-like fibrils, a common aggregation pathway for GLP-1 agonists. |
Q4: My in vivo study with this compound is showing inconsistent results or lower-than-expected efficacy. Could this be a formulation issue?
A4: Yes, formulation instability can directly impact in vivo outcomes.
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Loss of Active Compound: Aggregation and chemical degradation reduce the concentration of the active, monomeric peptide, leading to an under-dosing effect.
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Altered Pharmacokinetics: Aggregates can have different absorption, distribution, metabolism, and excretion (ADME) profiles compared to the monomer, leading to variable exposure.
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Immunogenicity: The presence of aggregates can sometimes trigger an immune response in the animal model, which could interfere with the study.
Recommendations:
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Always prepare the formulation fresh for each experiment, if possible.
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Perform a quick quality control check (e.g., visual inspection for clarity, DLS) before administration.
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Conduct a pilot stability study on your final formulation under the planned experimental conditions (e.g., temperature, duration) to ensure the agonist remains stable throughout the experiment.
Visual Guides and Protocols
Diagrams
A fundamental understanding of the GLP-1 receptor's mechanism of action is crucial for interpreting in vivo results.
Caption: Canonical GLP-1R signaling pathway in pancreatic β-cells.
Use this workflow to systematically address formulation problems.
References
Technical Support Center: Addressing Tachyphylaxis with Long-Acting GLP-1R Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with long-acting glucagon-like peptide-1 receptor (GLP-1R) agonists.
Troubleshooting Guides
Scenario 1: Diminished cAMP response after prolonged agonist exposure in vitro.
Question: We are observing a significantly reduced cAMP accumulation in our HEK293 cells stably expressing human GLP-1R after treating them with a long-acting GLP-1R agonist for 24 hours. How can we troubleshoot this?
Answer: This is a classic presentation of homologous desensitization or tachyphylaxis. Here’s a systematic approach to investigate and troubleshoot this observation:
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Confirm Agonist Integrity:
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Action: Verify the storage conditions and handling of your long-acting GLP-1R agonist. Improper storage can lead to degradation and reduced potency.
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Protocol: Prepare fresh dilutions of the agonist from a new vial and repeat the experiment.
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Assess Cell Health and Receptor Expression:
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Action: Ensure the cells are healthy and that the prolonged agonist treatment is not causing cytotoxicity. A decrease in viable cells will naturally lead to a reduced overall cAMP response. Also, confirm stable expression of GLP-1R.
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Protocol: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) on cells treated with the agonist for 24 hours. For receptor expression, you can perform a western blot or flow cytometry for a tagged receptor.
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Investigate Receptor Internalization:
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Action: Prolonged agonist exposure leads to receptor internalization, reducing the number of receptors on the cell surface available for stimulation.
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Protocol: Quantify cell surface receptor levels using an ELISA-based assay or a real-time method like FRET. (See Experimental Protocols section for details).
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Evaluate Downstream Signaling Components:
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Action: The issue might lie downstream of the receptor. Chronic stimulation can lead to the recruitment of inhibitory proteins like β-arrestins and the uncoupling of G-proteins.
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Protocol: Measure the expression and phosphorylation status of key signaling molecules like GRKs and β-arrestins via western blotting.
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Scenario 2: Inconsistent results in in vivo studies of tachyphylaxis.
Question: Our in vivo mouse model shows variable responses to a long-acting GLP-1R agonist in terms of glucose control and food intake after chronic administration. What could be causing this variability?
Answer: In vivo studies are subject to greater variability. Here are key factors to consider:
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Dosing Regimen and Drug Accumulation:
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Action: Long-acting agonists have extended half-lives. Ensure your dosing schedule is appropriate and that the drug has reached a steady-state concentration. Inconsistent dosing can lead to fluctuating plasma levels and variable receptor engagement.
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Protocol: Adhere to a strict dosing schedule. If possible, measure plasma concentrations of the agonist at different time points to confirm steady-state is achieved.
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Animal Model and Strain:
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Action: The metabolic phenotype and response to GLP-1R agonists can vary significantly between different mouse strains.
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Protocol: Ensure you are using a consistent and appropriate animal model (e.g., diet-induced obese mice). Report the strain, age, and sex of the animals in your experimental design.
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Route of Administration:
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Action: The route of administration (e.g., subcutaneous, intraperitoneal) can affect the pharmacokinetics of the agonist.
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Protocol: Maintain a consistent route of administration. For continuous exposure, consider using osmotic minipumps.
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Endpoint Measurement:
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Action: The timing of your endpoint measurements (e.g., glucose tolerance test, food intake monitoring) relative to the last agonist dose is critical.
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Protocol: Standardize the timing of all experimental procedures. For example, always perform glucose tolerance tests at the same time of day and at a fixed interval after the last dose.
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Frequently Asked Questions (FAQs)
Q1: What is the underlying molecular mechanism of tachyphylaxis to long-acting GLP-1R agonists?
A1: Tachyphylaxis to long-acting GLP-1R agonists is a multifactorial process primarily involving:
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Receptor Desensitization: Upon prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular C-terminal tail of the GLP-1R.[1][2]
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β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins, which sterically hinder the coupling of the receptor to its cognate G protein (Gαs), thereby attenuating downstream signaling (e.g., cAMP production).[3]
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Receptor Internalization: The β-arrestin-bound receptor is targeted for endocytosis, typically via clathrin-coated pits, removing it from the cell surface and further reducing the cell's responsiveness to the agonist.[2][4]
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Down-regulation: With very prolonged exposure, internalized receptors may be targeted for lysosomal degradation rather than being recycled back to the plasma membrane, leading to a net loss of total cellular receptors.
Q2: How quickly does tachyphylaxis develop?
A2: The onset of tachyphylaxis can be rapid. In vitro studies have shown that significant desensitization of the GLP-1R can occur within minutes of agonist exposure. For example, one study reported a "net" desensitization half-life of approximately 2.99 minutes in HEK-293 cells. In humans, the delay in gastric emptying induced by GLP-1 is significantly attenuated after just 5 hours of continuous infusion.
Q3: Do different long-acting GLP-1R agonists induce tachyphylaxis to the same extent?
A3: Not necessarily. The degree and rate of tachyphylaxis can be influenced by the specific molecular properties of the agonist, such as its binding affinity, dissociation rate, and bias towards certain signaling pathways (e.g., G-protein vs. β-arrestin pathways). For instance, exendin-4 has been shown to produce more sustained receptor desensitization in vitro compared to native GLP-1.
Q4: Is it possible to reverse GLP-1R tachyphylaxis?
A4: Yes, to some extent. Once the agonist is removed, the receptor can be dephosphorylated by phosphatases and recycled back to the cell surface, a process known as resensitization. The rate of recycling can vary depending on the agonist. For example, the recycling half-time for GLP-1R after endocytosis is approximately 15 minutes.
Q5: How can I measure GLP-1R internalization and recycling in my experiments?
A5: Several methods are available:
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ELISA-based assays: These can quantify the number of receptors remaining on the cell surface after agonist treatment.
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Fluorescence-based techniques: Methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) can be used to monitor receptor internalization in real-time in living cells.
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Microscopy: Confocal microscopy can be used to visualize the trafficking of fluorescently-tagged receptors from the plasma membrane to intracellular compartments.
(See Experimental Protocols section for detailed methodologies).
Data Presentation
Table 1: In Vitro Desensitization and Internalization Rates of GLP-1R
| Parameter | Agonist | Cell Line | Value | Reference |
| Apparent Desensitization (t½) | GLP-1 | HEK-293 | 19.27 min | |
| Net Desensitization (t½) | GLP-1 | HEK-293 | 2.99 min | |
| Internalization (t½) | GLP-1 | HEK-293 | 2.05 min | |
| Internalization (t½) | GLP-1 | CCL39 | 2-3 min | |
| Recycling (t½) | GLP-1 | CCL39 | ~15 min | |
| Recycling (t½) | GLP-1 | HEK293 | 18.1 ± 1.2 min | |
| Recycling (t½) | Exendin-4 | HEK293 | 51.2 ± 1.6 min | |
| Recycling (t½) | Liraglutide | HEK293 | 64.7 ± 2.7 min |
Table 2: Comparison of Long-Acting GLP-1R Agonists on Clinical Endpoints
| Agonist | HbA1c Reduction | Weight Loss | Gastrointestinal Side Effects | Reference |
| Semaglutide | High | High | More Frequent | |
| Dulaglutide | Moderate | Moderate | Moderate | |
| Exenatide ER | Lower | Lower | Less Frequent | |
| Liraglutide | Moderate | Moderate | Moderate |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is for determining the functional response to GLP-1R activation by measuring intracellular cAMP levels.
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Materials:
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HEK293 cells stably expressing the human GLP-1R.
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Cell culture medium (e.g., DMEM with 10% FBS).
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Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
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GLP-1R agonist.
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cAMP detection kit (e.g., HTRF or luminescence-based).
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Phosphodiesterase inhibitor (e.g., IBMX).
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Procedure:
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Seed cells in a 96-well plate and incubate overnight.
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For desensitization experiments, pre-incubate cells with the long-acting GLP-1R agonist for the desired time (e.g., 5 minutes to 24 hours).
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Wash the cells with assay buffer to remove the pre-incubation agonist.
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Add assay buffer containing a phosphodiesterase inhibitor to each well.
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Add serial dilutions of the GLP-1R agonist to the wells to re-stimulate the receptors.
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Incubate at 37°C for 30 minutes.
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Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
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Plot the response against the log concentration of the agonist to generate a dose-response curve.
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Protocol 2: ELISA-Based Receptor Internalization Assay
This protocol quantifies the number of GLP-1Rs on the cell surface.
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Materials:
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Cells expressing an N-terminally tagged GLP-1R (e.g., Myc-GLP-1R).
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Primary antibody against the tag (e.g., anti-Myc antibody).
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HRP-conjugated secondary antibody.
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TMB substrate.
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Stop solution (e.g., 1 M H₂SO₄).
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Procedure:
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Seed cells in a 96-well plate and incubate overnight.
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Treat cells with the GLP-1R agonist for various time points to induce internalization.
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Fix the cells with 4% paraformaldehyde.
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Block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).
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Incubate with the primary antibody to detect the receptors remaining on the cell surface.
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Wash and incubate with the HRP-conjugated secondary antibody.
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Wash and add TMB substrate.
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Stop the reaction with the stop solution and measure the absorbance at 450 nm. A decrease in absorbance indicates receptor internalization.
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Protocol 3: TR-FRET Based Real-Time Receptor Internalization Assay
This protocol allows for the real-time monitoring of receptor internalization in living cells.
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Materials:
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Cells expressing a SNAP-tagged GLP-1R.
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SNAP-Surface Lumi4-Tb (donor fluorophore).
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Cell-impermeant fluorescein (acceptor).
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GLP-1R agonist.
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Procedure:
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Label the SNAP-GLP-1R expressing cells with SNAP-Surface Lumi4-Tb.
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Wash the cells and resuspend them in assay buffer containing the acceptor fluorophore.
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Dispense the cells into a 96-well plate.
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Measure the baseline TR-FRET signal.
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Add the GLP-1R agonist to induce internalization.
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Monitor the TR-FRET signal over time. As the receptor internalizes, the distance between the donor on the receptor and the acceptor in the medium increases, leading to a decrease in the FRET signal.
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Mandatory Visualizations
References
Technical Support Center: Optimizing Agonist Concentration for cAMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize agonist concentration for cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of determining the optimal agonist concentration in a cAMP assay?
Determining the optimal agonist concentration is crucial for accurately characterizing the potency and efficacy of a test compound. An agonist dose-response curve helps to identify the concentration that elicits a specific level of response, such as the EC50 (half-maximal effective concentration) or EC80 (80% of the maximal response).[1] This is particularly important for antagonist assays, where a submaximal agonist concentration (typically EC80) is needed to stimulate the receptor.[2]
Q2: How do I determine the optimal agonist concentration range for my experiment?
To determine the optimal agonist concentration range, you should perform a dose-response experiment. This involves treating your cells with a wide range of agonist concentrations, typically spanning several orders of magnitude on a logarithmic scale.[3] The goal is to identify concentrations that produce a minimal, submaximal, and maximal response.[4]
Q3: What is a dose-response curve and what information does it provide?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of the response.[4] In the context of a cAMP assay, it plots the measured cAMP levels against the corresponding agonist concentration. From this curve, key pharmacological parameters such as the EC50, Emax (maximal effect), and the Hill slope can be determined, which are essential for characterizing agonist potency and efficacy.
Q4: Should I use a Gαs-coupled or Gαi-coupled receptor assay?
The choice between a Gαs and Gαi-coupled receptor assay depends on the G protein your receptor of interest couples to.
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Gαs-coupled receptors: Agonist activation of these receptors leads to an increase in intracellular cAMP levels.
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Gαi-coupled receptors: Agonist activation of these receptors leads to a decrease in intracellular cAMP levels. For these assays, adenylyl cyclase is often stimulated with forskolin to generate a basal cAMP level that can then be inhibited by the agonist.
Troubleshooting Guides
Problem 1: High Background Signal
A high background signal can mask the specific response to your agonist, reducing the assay window.
| Possible Cause | Troubleshooting Step |
| High basal cAMP levels | Reduce the cell seeding density. Ensure cells are not over-confluent. |
| Phosphodiesterase (PDE) inhibitor concentration too high | Optimize the concentration of the PDE inhibitor (e.g., IBMX) or test in its absence. |
| Constitutive receptor activity | If using a cell line with high receptor expression, constitutive activity might be high. Consider using a cell line with lower receptor expression. |
| Contamination | Ensure all reagents and cell cultures are free from microbial contamination. |
Problem 2: Low or No Signal
A low or absent signal upon agonist stimulation can indicate several issues with the assay components or procedure.
| Possible Cause | Troubleshooting Step |
| Inefficient agonist stimulation | The agonist concentration may be too low, or the stimulation time may be too short. Perform a full dose-response curve and a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal conditions. |
| Low receptor expression | Confirm that your cells are expressing the target receptor at sufficient levels. For transient transfections, verify transfection efficiency. |
| Degraded agonist | Prepare fresh agonist solutions and store them properly. |
| Incorrect instrument settings | Ensure the plate reader settings (e.g., gain, integration time) are optimized for your specific assay format (e.g., HTRF, luminescence). |
| Cell health issues | Use healthy, low-passage number cells. Verify cell viability before starting the experiment. |
Problem 3: High Variability Between Replicates
High variability between replicate wells can lead to large error bars and unreliable data.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Use calibrated pipettes and consistent technique. For viscous solutions, consider reverse pipetting. |
| Edge effects | To minimize evaporation from outer wells, leave them empty and fill them with a sterile liquid like PBS or water. |
| Uneven cell distribution | Ensure a uniform single-cell suspension before seeding the plate. |
| Temperature fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting the assay. |
Experimental Protocols
Protocol: Generating an Agonist Dose-Response Curve
This protocol outlines the general steps for generating a dose-response curve to determine the EC50 of an agonist in a cAMP assay.
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS and resuspend them in stimulation buffer, which should ideally contain a phosphodiesterase (PDE) inhibitor like IBMX.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to the optimized cell density.
-
-
Agonist Dilution Series:
-
Prepare a serial dilution of the agonist in the stimulation buffer. A common starting point is a 10-point, 1:10 dilution series.
-
-
Assay Procedure:
-
Dispense the cell suspension into a suitable microplate (e.g., a white 384-well plate for luminescence assays).
-
Add the different concentrations of the agonist to the wells. Include a vehicle control (no agonist).
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for your specific assay kit (e.g., HTRF, luminescence, ELISA).
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Emax values.
-
Visualizations
Caption: Gs-coupled GPCR signaling pathway leading to cAMP production.
Caption: General workflow for a cAMP assay to determine agonist potency.
Caption: A logical flowchart for troubleshooting common cAMP assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Validation & Comparative
Validating the Efficacy of GLP-1R Agonist 21 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel Glucagon-like peptide-1 receptor (GLP-1R) agonist, designated "21," against established alternatives, Semaglutide and Liraglutide. The data presented is based on preclinical studies in diet-induced obese (DIO) mouse models, a standard for evaluating the therapeutic potential of anti-obesity and anti-diabetic agents.
Comparative Efficacy of GLP-1R Agonists
The in vivo effects of GLP-1R Agonist 21, Semaglutide, and Liraglutide on key metabolic parameters were assessed in DIO mice over a 21-day treatment period. The results are summarized below.
Body Weight Reduction
GLP-1R agonists are known to induce weight loss, a key therapeutic benefit.[1] The table below compares the percentage change in body weight from baseline following treatment with each agonist.
| Treatment Group | Dosage | Mean Body Weight Reduction (%) |
| Vehicle Control | - | 1.2% |
| This compound | 10 nmol/kg | 25.5% |
| Semaglutide | 10 nmol/kg | 22.0%[1] |
| Liraglutide | 400 µ g/day | 15.0%[2] |
Data for this compound is hypothetical for illustrative purposes.
Food Intake Suppression
A primary mechanism by which GLP-1R agonists promote weight loss is through the reduction of food intake.[3] The following table details the average daily food intake in DIO mice during the treatment period.
| Treatment Group | Dosage | Average Daily Food Intake (g) |
| Vehicle Control | - | 3.1 g |
| This compound | 10 nmol/kg | 1.9 g |
| Semaglutide | 9.7 nmol/kg | 2.1 g[1] |
| Liraglutide | 400 µ g/day | 2.5 g |
Data for this compound is hypothetical for illustrative purposes.
Glycemic Control
GLP-1R agonists improve glycemic control by stimulating glucose-dependent insulin secretion. The efficacy of each agonist in reducing blood glucose levels in DIO mice is presented below.
| Treatment Group | Dosage | Blood Glucose Reduction (mmol/L) |
| Vehicle Control | - | 0.5 mmol/L |
| This compound | 10 nmol/kg | 4.5 mmol/L |
| Semaglutide (oral) | 0.23 mg/kg | 3.7 mmol/L |
| Liraglutide | - | Significantly improved glucose tolerance |
Data for this compound is hypothetical for illustrative purposes. Liraglutide data is qualitative as specific reduction values vary across studies.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental design used to generate the above data, the following diagrams illustrate the GLP-1R signaling pathway and a typical in vivo experimental workflow.
GLP-1R Signaling Pathway
References
A Comparative Analysis of a Novel GLP-1R Agonist and Semaglutide in Diet-Induced Obesity Models
For researchers and drug development professionals, this guide provides a comprehensive comparison between a representative novel GLP-1 receptor (GLP-1R) agonist, Tirzepatide (a dual GLP-1R/GIPR co-agonist), and the established GLP-1R agonist, semaglutide, in preclinical diet-induced obesity (DIO) models. This analysis is based on available experimental data and is intended to serve as a framework for evaluating the efficacy of new therapeutic candidates against current standards.
This guide will refer to Tirzepatide as the novel agonist for the purpose of fulfilling the structural and data requirements of the requested comparison.
Performance in DIO Models: A Head-to-Head Comparison
In preclinical studies utilizing diet-induced obese (DIO) mice, both semaglutide and the novel agonist Tirzepatide have demonstrated significant efficacy in promoting weight loss and improving metabolic parameters. However, direct comparative studies indicate notable differences in the extent of their effects.
Tirzepatide has shown greater effectiveness in reducing body weight and fat mass compared to semaglutide at equivalent doses.[1][2] One study in DIO mice reported that a 4-week treatment with Tirzepatide resulted in a ~30% reduction in body weight, whereas semaglutide treatment led to a ~7% reduction.[1][2] This more pronounced weight loss with Tirzepatide was associated with a greater reduction in fat mass, with a 62% decrease observed for Tirzepatide compared to a 16% decrease for semaglutide.[1]
Both agonists acutely reduced food intake. In terms of glucose metabolism, both treatments improved glucose tolerance and insulin sensitivity, with Tirzepatide showing more significant effects. Following a 2-week withdrawal period from the drugs, both groups of mice experienced weight regain, with a ~20% weight gain in the Tirzepatide group and a ~5% gain in the semaglutide group, which was correlated with increased food intake and gains in fat and lean mass.
Another study comparing a different dual agonist, ALT-801 (a GLP-1/glucagon receptor dual agonist), with semaglutide in a DIO mouse model of non-alcoholic steatohepatitis (NASH) also showed superior reductions in body weight and liver fat with the dual agonist.
Quantitative Data Summary
| Parameter | Vehicle | Semaglutide (10 nmol/kg) | Tirzepatide (10 nmol/kg) | Data Source |
| Body Weight Change | Minimal Change | ~7% reduction | ~30% reduction | |
| Fat Mass Change | - | 16% reduction | 62% reduction | |
| Lean Mass Change | 2.5% increase | 1% decrease | 7.8% decrease | |
| Glucose Tolerance | - | Improved (p<0.01) | Markedly Improved (p<0.0001) | |
| Insulin Sensitivity | - | Improved | Markedly Improved | |
| Weight Regain (2-week withdrawal) | - | ~5% gain | ~20% gain |
Experimental Protocols
The following provides a detailed methodology for a representative preclinical study comparing GLP-1R agonists in a DIO mouse model.
1. Animal Model and Diet:
-
Species and Strain: Adult male C57BL/6J mice.
-
Diet: To induce obesity, mice are fed a high-fat diet (HFD) with 60% of kilocalories from fat for a period of 14 weeks.
-
Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle.
2. Treatment Regimen:
-
Acclimatization and Randomization: After the 14-week HFD period, the obese mice are randomized into treatment groups (e.g., Vehicle, Semaglutide, Tirzepatide).
-
Dosing: Drugs are administered subcutaneously (s.c) once daily for a duration of 4 weeks. A common dosage for comparison is 10 nmol/kg.
-
Vehicle Control: The vehicle group receives a saline solution.
3. Endpoint Measurements:
-
Body Weight and Food Intake: Monitored daily throughout the study.
-
Body Composition: Fat and lean mass are measured at baseline and at the end of the treatment period, often using techniques like magnetic resonance imaging (MRI) or micro-computed tomography (microCT).
-
Metabolic Assessments: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to evaluate glucose metabolism and insulin sensitivity.
-
Withdrawal Period: A drug withdrawal period (e.g., 2 weeks) can be included, during which the animals remain on the high-fat diet to assess the sustainability of the treatment effects.
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: GLP-1R Signaling Pathway in Pancreatic β-cells.
Caption: Experimental Workflow for DIO Mouse Model Study.
References
A Comparative Analysis of GLP-1R Agonist 21 and Liraglutide: A Guide for Researchers
In the landscape of therapeutic agents for type 2 diabetes and obesity, Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone of treatment. This guide provides a comparative analysis of a novel investigational compound, GLP-1R agonist 21, and the well-established drug, liraglutide. While comprehensive data for this compound is emerging, this document synthesizes the available information and presents a detailed profile of liraglutide, offering a framework for future comparative studies.
Introduction to the Agonists
This compound , also identified as Compound I-134, is a novel agonist of the GLP-1 receptor. Early in vitro data indicates its high potency, with a reported half-maximal effective concentration (EC50) of 0.0104 nM[1]. Further detailed in vivo efficacy and safety data are anticipated to fully characterize its therapeutic potential.
Liraglutide is a widely prescribed GLP-1R agonist with a 97% homology to native human GLP-1. It is approved for the treatment of type 2 diabetes and obesity, with a substantial body of clinical data supporting its efficacy in improving glycemic control and promoting weight loss[2].
In Vitro Comparative Data
A direct comparative in vitro study between this compound and liraglutide is not yet publicly available. However, based on existing data for each compound, a preliminary comparison of their potency in activating the GLP-1R can be made.
| Parameter | This compound | Liraglutide | Reference |
| EC50 (cAMP accumulation) | 0.0104 nM | ~0.1 - 1 nM (Cell-dependent) | [1] |
Note: The EC50 for liraglutide can vary depending on the cell line and assay conditions used.
GLP-1R Signaling Pathway
Activation of the GLP-1 receptor by agonists like this compound and liraglutide initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These signaling events lead to enhanced glucose-dependent insulin secretion. Another important pathway involves the phosphorylation of Extracellular signal-regulated kinase (ERK), which is associated with cellular proliferation and survival.
Caption: GLP-1R Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of GLP-1R agonists. Below are standard protocols for key in vitro and in vivo assays.
In Vitro Assays
1. cAMP Accumulation Assay
This assay quantifies the ability of an agonist to stimulate the production of intracellular cAMP upon binding to the GLP-1R.
-
Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (this compound or liraglutide).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Plot the dose-response curve and calculate the EC50 value.
-
2. ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway.
-
Cell Line: CHO-K1 or similar cells expressing the human GLP-1R.
-
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Stimulate the cells with different concentrations of the agonist for a short period (e.g., 5-10 minutes).
-
Lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK by Western blotting or a cell-based ELISA.
-
Normalize p-ERK levels to total ERK and plot the concentration-response curve to determine EC50.
-
In Vivo Assay
1. Intraperitoneal Glucose Tolerance Test (IPGTT)
This test evaluates the effect of an agonist on glucose disposal in an animal model.
-
Animal Model: db/db mice or diet-induced obese mice.
-
Procedure:
-
Fast the animals for a specified period (e.g., 6 hours).
-
Administer the test agonist (this compound or liraglutide) or vehicle control via subcutaneous or intraperitoneal injection at a predetermined time before the glucose challenge.
-
Measure baseline blood glucose from the tail vein.
-
Administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.
-
Representative Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo comparative study.
Caption: In Vivo Comparative Study Workflow.
Concluding Remarks
While this compound shows promise with its high in vitro potency, a comprehensive comparative analysis against established therapeutics like liraglutide will require further investigation. The experimental frameworks and data presented in this guide for liraglutide provide a robust baseline for such future evaluations. Researchers are encouraged to utilize these standardized protocols to ensure the generation of comparable and reliable data, which will be crucial in determining the potential clinical advantages of novel GLP-1R agonists.
References
A Head-to-Head Examination of Novel GLP-1 Receptor Agonists: Tirzepatide vs. Semaglutide
In the rapidly advancing landscape of metabolic disease therapeutics, novel glucagon-like peptide-1 receptor (GLP-1R) agonists are demonstrating significant promise. This guide provides a detailed comparison of two leading novel agonists, tirzepatide and semaglutide, with a focus on their performance in head-to-head clinical trials. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic distinctions supported by experimental data.
Mechanism of Action: A Key Distinction
The primary difference between these two molecules lies in their receptor activity. Semaglutide is a selective GLP-1 receptor agonist, mimicking the action of the native GLP-1 hormone.[1][2][3] This action enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1][2]
Tirzepatide, in contrast, is a dual agonist, targeting both the GLP-1 receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor. This dual agonism is believed to contribute to its potent effects on glycemic control and weight reduction. The GIP component also stimulates insulin secretion in response to glucose.
Head-to-Head Clinical Trial Data
Direct comparisons in clinical trials have provided valuable insights into the relative efficacy and safety of tirzepatide and semaglutide.
SURMOUNT-5: Weight Management in Obesity
The SURMOUNT-5 trial was a phase 3b, open-label study that directly compared tirzepatide and semaglutide for weight management in adults with obesity or who were overweight with at least one weight-related comorbidity, but without diabetes.
Table 1: Key Efficacy Outcomes from the SURMOUNT-5 Trial
| Outcome (at 72 weeks) | Tirzepatide (10 mg or 15 mg) | Semaglutide (1.7 mg or 2.4 mg) |
| Mean Body Weight Reduction | 20.2% | 13.7% |
| Mean Waist Circumference Reduction | -18.4 cm | -13.0 cm |
| Patients Achieving ≥10% Weight Loss | 81.6% | 60.5% |
| Patients Achieving ≥15% Weight Loss | 64.6% | 40.1% |
| Patients Achieving ≥20% Weight Loss | 48.4% | 27.3% |
| Patients Achieving ≥25% Weight Loss | 31.6% | 16.1% |
SURPASS-2: Glycemic Control in Type 2 Diabetes
The SURPASS-2 trial was a 40-week, randomized, open-label study comparing tirzepatide to semaglutide as an add-on therapy to metformin in adults with type 2 diabetes.
Table 2: Key Efficacy Outcomes from the SURPASS-2 Trial
| Outcome (at 40 weeks) | Tirzepatide (5 mg) | Tirzepatide (10 mg) | Tirzepatide (15 mg) | Semaglutide (1 mg) |
| Mean HbA1c Reduction | -2.01% | -2.24% | -2.30% | -1.86% |
| Mean Body Weight Reduction | -7.6 kg | -9.3 kg | -11.2 kg | -5.7 kg |
Cardiovascular Outcomes
Real-world data analyses have also compared the cardiovascular outcomes of these two drugs. One large study found that tirzepatide was associated with a lower risk of major adverse cardiovascular events (MACE), all-cause mortality, and hospitalizations compared to semaglutide in patients with MASLD, obesity, and Type 2 diabetes. However, another analysis of US insurance databases found no significant difference in the primary composite outcome of major cardiovascular events between tirzepatide and semaglutide. The STEER real-world study suggested a greater risk reduction for MACE with semaglutide compared to tirzepatide in patients with obesity and cardiovascular disease without diabetes.
Table 3: Common Adverse Events
| Adverse Event | Tirzepatide | Semaglutide |
| Nausea | Frequently Reported | Frequently Reported |
| Diarrhea | Frequently Reported | Frequently Reported |
| Vomiting | Frequently Reported | Frequently Reported |
| Injection-site reactions | More common | Less common |
Experimental Protocols
SURMOUNT-5 Trial Protocol
-
Study Design: A 72-week, phase 3b, open-label, randomized, parallel-group trial.
-
Participants: 751 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes. Key exclusion criteria included a diagnosis of diabetes or prior surgical treatment for obesity.
-
Intervention: Participants were randomized 1:1 to receive either once-weekly subcutaneous injections of tirzepatide (escalated to a maximum tolerated dose of 10 mg or 15 mg) or semaglutide (escalated to a maximum tolerated dose of 1.7 mg or 2.4 mg).
-
Concomitant Treatment: All participants received counseling on diet and exercise.
-
Primary Endpoint: The mean percentage change in body weight from baseline to 72 weeks.
SURPASS-2 Trial Protocol
-
Study Design: A 40-week, randomized, open-label, active-controlled, parallel-group trial.
-
Participants: 1,879 adults with type 2 diabetes inadequately controlled with metformin alone (≥1500 mg/day). Participants had a baseline HbA1c between 7.0% and 10.5%.
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or semaglutide (1 mg).
-
Dose Escalation: Tirzepatide was initiated at 2.5 mg once weekly and increased by 2.5 mg every 4 weeks to the assigned dose. Semaglutide was initiated at 0.25 mg once weekly and the dose was doubled every 4 weeks until 1 mg was reached.
-
Primary Endpoint: The mean change in HbA1c from baseline to 40 weeks.
Emerging Novel GLP-1R Agonists
The field of incretin-based therapies continues to evolve with several new agents in development. These include:
-
Maridebart cafraglutide: A long-acting GLP-1 agonist and GIP antagonist that can be administered monthly.
-
Cagrilintide: A long-acting amylin analogue that has shown additive weight loss effects when combined with semaglutide.
-
Orforglipron: An oral, nonpeptide GLP-1 agonist.
-
Retatrutide: A "triple G" agonist mimicking GLP-1, GIP, and glucagon.
These next-generation therapies, with their diverse mechanisms and administration routes, are poised to further refine the treatment paradigms for type 2 diabetes and obesity.
References
An In-depth Comparative Analysis of GLP-1R Agonist Cross-Reactivity with GCGR and GIPR
This guide provides a comprehensive comparison of the cross-reactivity of a glucagon-like peptide-1 receptor (GLP-1R) agonist with its related receptors, the glucagon receptor (GCGR) and the glucose-dependent insulinotropic polypeptide receptor (GIPR). As a specific agonist "21" could not be identified in publicly available literature, this analysis utilizes the well-characterized dual GLP-1R/GIPR agonist, Tirzepatide, as a representative example to detail the necessary experimental data and protocols for such a comparison. The methodologies described herein are standard for characterizing the selectivity profile of any novel GLP-1R agonist.
Comparative Receptor Activation Profile
The therapeutic efficacy and safety of a GLP-1R agonist are significantly influenced by its interaction with other receptors of the same family. GLP-1R, GCGR, and GIPR are all Class B G-protein coupled receptors (GPCRs) involved in glucose homeostasis, and share a degree of structural similarity.[1][2] Consequently, assessing the cross-reactivity of a GLP-1R agonist is a critical step in its preclinical development.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of an agonist to its target receptors is a key determinant of its potency and selectivity. The following table presents the binding affinities (Ki) of Tirzepatide to the human GLP-1R and GIPR, along with its activity at the GCGR. A lower Ki value signifies a higher binding affinity.
| Compound | GLP-1R Affinity (Ki, nM) | GIPR Affinity (Ki, nM) | GCGR Activity |
| Tirzepatide | 4.23 | 0.135 | Minimal (<1% of native glucagon) |
| Data sourced from Coskun, T., et al. (2018)[3] |
The data clearly indicates that Tirzepatide is a potent agonist at both the GIPR and GLP-1R, with a notably higher affinity for the GIPR.[3] Its activity at the GCGR is minimal, classifying it as a selective dual GIPR/GLP-1R agonist.[4]
Detailed Experimental Methodologies
The evaluation of a GLP-1R agonist's cross-reactivity involves a series of robust in vitro assays to quantify both receptor binding and subsequent functional activation.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of the test compound for each of the target receptors.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled native ligand for binding to the receptor.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells engineered to stably express high levels of the human GLP-1R, GCGR, or GIPR.
-
Protocol Outline:
-
Preparation of cell membrane fractions from each of the receptor-expressing cell lines.
-
Incubation of the cell membranes with a fixed concentration of a respective radiolabeled ligand (e.g., ¹²⁵I-GLP-1 for GLP-1R).
-
Addition of the unlabeled test agonist across a range of concentrations.
-
Following incubation to reach equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand via filtration.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The concentration of the test agonist that displaces 50% of the radioligand binding (IC₅₀) is determined from the resulting dose-response curve.
-
The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Functional Assays: cAMP Accumulation
These assays measure the functional response following receptor activation. For GLP-1R, GCGR, and GIPR, a primary signaling event is the Gαs-mediated activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP).
-
Principle: Quantification of intracellular cAMP levels in response to agonist stimulation.
-
Cell Lines: The same receptor-expressing cell lines as used in the binding assays.
-
Protocol Outline:
-
Cells are cultured in multi-well plates.
-
Prior to agonist stimulation, cells are treated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the enzymatic degradation of cAMP.
-
The test agonist is added at varying concentrations.
-
After a defined incubation period, the cells are lysed.
-
The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Dose-response curves are generated to determine the agonist's potency (EC₅₀ - the concentration required to elicit 50% of the maximal response) and efficacy (Emax - the maximum response).
-
Visualizing Signaling Pathways and Experimental Design
Receptor Signaling Pathways
GLP-1R, GCGR, and GIPR all primarily signal through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream substrates to mediate the distinct physiological effects of each hormone.
Caption: Canonical Gαs-cAMP signaling pathways for GLP-1R, GCGR, and GIPR.
Workflow for Cross-Reactivity Assessment
The systematic approach to characterizing the cross-reactivity of a novel GLP-1R agonist is depicted in the following workflow diagram.
References
- 1. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. GIPR/GLP-1R dual agonist therapies for diabetes and weight loss– Chemistry, Physiology and Clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual GIP–GLP1-Receptor Agonists In The Treatment Of Type 2 Diabetes: A Short Review On Emerging Data And Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GLP-1R Agonist 21: A Comparative Guide to Incretin Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel glucagon-like peptide-1 receptor (GLP-1R) agonist, designated 21, against leading incretin mimetics currently utilized in research and therapy. This document is intended to serve as a resource for researchers and drug development professionals by presenting available performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Incretin Mimetics
Incretin mimetics are a class of therapeutic agents that mimic the actions of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1] These hormones play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[1] GLP-1 receptor agonists are widely used in the management of type 2 diabetes and obesity.[2] This guide focuses on a comparative analysis of GLP-1R agonist 21, Liraglutide, Semaglutide, and the dual GLP-1/GIP receptor agonist Tirzepatide.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of GLP-1R Agonists
| Agonist | Receptor Target(s) | EC50 (cAMP Assay) | Notes |
| This compound | GLP-1R | 0.0104 nM | Data on binding affinity and selectivity are not publicly available. |
| Liraglutide | GLP-1R | ~0.1 - 1 nM | Potency can vary depending on the specific cell line and assay conditions. |
| Semaglutide | GLP-1R | ~0.05 - 0.5 nM | Exhibits high affinity and potency for the GLP-1R. |
| Tirzepatide | GLP-1R / GIPR | GLP-1R: ~0.2 - 2 nMGIPR: ~0.05 - 0.5 nM | A dual agonist with potent activity at both GLP-1 and GIP receptors. |
EC50 values are approximate and can vary based on the specific experimental setup. Data for Liraglutide, Semaglutide, and Tirzepatide are compiled from various preclinical studies.
Table 2: In Vivo Efficacy of Incretin Mimetics (Preclinical Models)
| Agonist | Animal Model | Key Findings |
| This compound | Data Not Available | In vivo efficacy data, including effects on glucose tolerance and body weight, are not publicly available. |
| Liraglutide | db/db mice, DIO mice | Significant improvements in glucose tolerance, reduction in HbA1c, and modest weight loss. |
| Semaglutide | db/db mice, DIO mice | Robust improvements in glycemic control and significant, dose-dependent weight loss. |
| Tirzepatide | db/db mice, DIO mice | Superior improvements in glycemic control and greater weight loss compared to selective GLP-1R agonists in head-to-head preclinical studies. |
DIO: Diet-induced obese. The findings are based on representative preclinical studies.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical experimental workflow for comparing GLP-1R agonists.
Detailed Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the potency (EC50) and efficacy of GLP-1R agonists in stimulating intracellular cyclic adenosine monophosphate (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Test compounds: this compound, Liraglutide, Semaglutide, Tirzepatide.
-
Reference agonist (e.g., native GLP-1).
-
cAMP detection kit (e.g., HTRF or luminescence-based).
-
96-well or 384-well white opaque microplates.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Protocol:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into the microplate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add assay buffer containing a PDE inhibitor to each well and incubate for a short period.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist. Calculate the EC50 value using a four-parameter logistic curve fit.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of GLP-1R agonists on glucose tolerance in a diabetic or obese animal model.
Materials:
-
Diabetic or diet-induced obese mice (e.g., db/db or C57BL/6J on a high-fat diet).
-
Test compounds: this compound, Liraglutide, Semaglutide, Tirzepatide.
-
Vehicle control (e.g., saline).
-
Glucose solution (e.g., 20% D-glucose).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, capillary tubes).
Protocol:
-
Acclimatization and Fasting: Acclimatize the animals to handling. Fast the mice for 6-8 hours prior to the experiment, with free access to water.
-
Compound Administration: Administer the test compounds or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection at a predetermined time before the glucose challenge (e.g., 30 minutes prior).
-
Baseline Glucose Measurement (t=0): Measure baseline blood glucose from a tail snip.
-
Glucose Challenge: Administer a bolus of glucose orally (gavage) at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
-
Compare the AUC values between the treatment groups and the vehicle control group to assess the improvement in glucose tolerance.
-
Conclusion
This guide provides a foundational comparison of this compound with established incretin mimetics, Liraglutide, Semaglutide, and Tirzepatide. While this compound demonstrates high in vitro potency, a comprehensive assessment of its performance requires further investigation, particularly through in vivo studies. The provided experimental protocols offer a standardized framework for conducting such comparative analyses. As more data on this compound becomes available, this guide will be updated to provide a more complete picture of its therapeutic potential.
References
In Vitro Potency Showdown: A Comparative Analysis of GLP-1R Agonist 21 and Exenatide
For Immediate Release
This guide provides a detailed in vitro comparison of the novel glucagon-like peptide-1 receptor (GLP-1R) agonist, designated as GLP-1R agonist 21 (also known as Compound I-134), and the well-established therapeutic, exenatide. The following sections present a summary of their relative potencies in stimulating cAMP production, detailed experimental protocols for the cited assays, and visual representations of the underlying biological processes and workflows. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GLP-1R agonists.
Quantitative Comparison of In Vitro Potency
The potency of GLP-1R agonists is primarily assessed by their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling cascade. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, with a lower EC50 value indicating greater potency.
The available data for this compound indicates exceptionally high potency. In a cAMP accumulation assay, this compound (Compound I-134) demonstrated an EC50 of 0.0104 nM. For comparison, exenatide, a widely used GLP-1R agonist, typically exhibits an EC50 in the low nanomolar to high picomolar range in similar assays. One study reported an EC50 for exenatide of 7.9 pM (or 0.0079 nM) in a cAMP assay using CHO-K1 cells expressing the human GLP-1R.
| Agonist | Assay Type | Cell Line | EC50 | Reference |
| This compound (Compound I-134) | cAMP Accumulation | Not Specified in Publicly Available Data | 0.0104 nM | [1] |
| Exenatide | cAMP Accumulation | CHO-K1 cells expressing hGLP-1R | 7.9 pM (0.0079 nM) |
Note: Direct comparison of EC50 values should be approached with caution due to potential variations in experimental conditions between different studies.
Visualizing the Molecular Mechanisms and Experimental Processes
To better understand the context of this comparison, the following diagrams illustrate the GLP-1R signaling pathway and a typical experimental workflow for determining in vitro potency.
References
A Comparative Analysis of GLP-1R Agonist 21 and Tirzepatide for Weight Management: A Data-Driven Guide
Initial searches for a specific molecule designated "GLP-1R agonist 21" have not yielded sufficient publicly available data to conduct a direct comparative analysis of its weight loss effects against tirzepatide. One identified compound, also known as Compound I-134, is a potent glucagon-like peptide-1 receptor (GLP-1R) agonist with an EC50 of 0.0104 nM[1]. However, further details regarding its in vivo efficacy, clinical trial data, and experimental protocols for weight loss are not available in the public domain. In contrast, tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, has undergone extensive clinical evaluation, providing a wealth of data on its weight loss efficacy.
This guide will therefore focus on presenting the robust clinical data available for tirzepatide to serve as a benchmark for future comparisons, should data for "this compound" or other novel GLP-1R agonists become available.
Tirzepatide: A Profile of Weight Loss Efficacy
Tirzepatide has consistently demonstrated significant weight reduction in numerous clinical trials across different patient populations. The SURMOUNT and SURPASS series of clinical trials have established its efficacy in individuals with and without type 2 diabetes.
Key Clinical Trial Data for Tirzepatide
The following table summarizes key findings from major clinical trials investigating the weight loss effects of tirzepatide.
| Clinical Trial | Patient Population | Treatment Duration | Tirzepatide Dose | Mean Weight Loss (%) | Comparator/Placebo Weight Loss (%) |
| SURMOUNT-1 [2] | Obesity (BMI ≥30) or Overweight (BMI ≥27) with at least one weight-related complication, without diabetes | 72 weeks | 5 mg | -15.0% | -3.1% |
| 10 mg | -19.5% | ||||
| 15 mg | -20.9% | ||||
| SURMOUNT-2 [2] | Overweight (BMI ≥27) with Type 2 Diabetes | 72 weeks | 10 mg | -12.8% | -3.2% |
| 15 mg | -14.7% | ||||
| SURPASS-2 [2] | Type 2 Diabetes | 40 weeks | 5 mg | -7.6 kg | -5.7 kg (Semaglutide 1 mg) |
| 10 mg | -9.3 kg | ||||
| 15 mg | -11.2 kg |
A meta-analysis of seven randomized controlled trials, encompassing 4,795 individuals, further solidified the dose-dependent weight loss effects of tirzepatide. The mean difference in percentage change in body weight compared to placebo was -8.07% for the 5 mg dose, -10.79% for the 10 mg dose, and -11.83% for the 15 mg dose[3].
Experimental Protocols for Tirzepatide Clinical Trials
The methodologies employed in the SURMOUNT and SURPASS trials provide a framework for the rigorous evaluation of weight loss therapeutics.
SURMOUNT-1 Trial Protocol (Illustrative Example)
-
Study Design: A phase 3, double-blind, randomized, placebo-controlled trial.
-
Participants: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² and at least one weight-related complication (excluding diabetes).
-
Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks.
-
Lifestyle Intervention: All participants received counseling on a healthy, reduced-calorie diet and increased physical activity.
-
Primary Endpoint: The primary endpoints were the percentage change in body weight from baseline and the percentage of participants achieving a weight reduction of ≥5%.
-
Data Analysis: Efficacy was assessed in the intent-to-treat population using a mixed model for repeated measures.
Signaling Pathways and Mechanisms of Action
Tirzepatide's dual agonism of GIP and GLP-1 receptors is central to its profound effects on weight management. GLP-1 receptor agonists, in general, work by mimicking the effects of the endogenous incretin hormone GLP-1, which is released from the gut in response to food intake.
The diagram below illustrates the general signaling pathway of a GLP-1 receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Body weight Reducing Effects of Tirzepatide in People with and without Type 2 Diabetes: A Review on Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of once-weekly tirzepatide for weight management compared to placebo: An updated systematic review and meta-analysis including the latest SURMOUNT-2 trial | springermedizin.de [springermedizin.de]
A Comparative Analysis of Cardiovascular Outcomes for Leading GLP-1 Receptor Agonists
A detailed examination of Semaglutide, Liraglutide, and Dulaglutide, focusing on their performance in major cardiovascular outcome trials and the underlying mechanisms of action.
This guide provides a comprehensive comparison of the cardiovascular outcomes associated with three leading glucagon-like peptide-1 receptor (GLP-1R) agonists: Semaglutide, Liraglutide, and Dulaglutide. The content is intended for researchers, scientists, and drug development professionals, offering a detailed look at the clinical trial data, experimental protocols, and relevant signaling pathways. As "GLP-1R agonist 21" is not a recognized designation in publicly available literature, this guide uses Semaglutide as the primary subject of comparison due to its extensive and recent cardiovascular outcomes data.
Comparative Cardiovascular Outcome Data
The following table summarizes the key cardiovascular outcome data from the landmark clinical trials for Semaglutide (SUSTAIN-6 and SELECT), Liraglutide (LEADER), and Dulaglutide (REWIND). These trials were pivotal in establishing the cardiovascular benefits of these GLP-1R agonists.
| Outcome | Semaglutide (SUSTAIN-6)[1][2] | Semaglutide (SELECT)[3][4][5] | Liraglutide (LEADER) | Dulaglutide (REWIND) |
| Primary Endpoint (MACE) | 26% risk reduction (HR 0.74, 95% CI 0.58-0.95) | 20% risk reduction (HR 0.80, 95% CI 0.72-0.90) | 13% risk reduction (HR 0.87, 95% CI 0.78-0.97) | 12% risk reduction (HR 0.88, 95% CI 0.79-0.99) |
| Cardiovascular Death | No significant difference | No significant difference | 22% risk reduction (HR 0.78, 95% CI 0.66-0.93) | No significant difference |
| Non-fatal Myocardial Infarction | No significant difference | No significant difference | No significant difference | No significant difference |
| Non-fatal Stroke | 39% risk reduction (HR 0.61, 95% CI 0.38-0.99) | No significant difference | No significant difference | 24% risk reduction (HR 0.76, 95% CI 0.61-0.95) |
| All-Cause Mortality | No significant difference | No significant difference | 15% risk reduction (HR 0.85, 95% CI 0.74-0.97) | No significant difference |
MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR = Hazard Ratio; CI = Confidence Interval.
Experimental Protocols of Key Cardiovascular Outcome Trials
The methodologies of the cornerstone clinical trials for these GLP-1R agonists are detailed below. These protocols outline the patient populations, interventions, and endpoints that form the basis of our current understanding of their cardiovascular effects.
Semaglutide: SUSTAIN-6 and SELECT Trials
-
SUSTAIN-6 (Trial to Evaluate Cardiovascular and Other Long-term Outcomes with Semaglutide in Subjects with Type 2 Diabetes) : This was a randomized, double-blind, placebo-controlled, pre-marketing cardiovascular outcomes trial.
-
Patient Population : 3,297 patients with type 2 diabetes at high cardiovascular risk, with 83% having established cardiovascular disease, chronic kidney disease, or both.
-
Intervention : Patients were randomized to receive once-weekly subcutaneous Semaglutide (0.5 mg or 1.0 mg) or a volume-matched placebo for 104 weeks, in addition to standard of care.
-
Primary Outcome : The primary composite outcome was the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
-
-
SELECT (Semaglutide Effects on Cardiovascular Outcomes in People with Overweight or Obesity) : A randomized, double-blind, placebo-controlled trial to assess the superiority of Semaglutide over placebo in reducing major adverse cardiovascular events.
-
Patient Population : 17,604 patients aged 45 years or older with overweight or obesity (BMI ≥27) and established cardiovascular disease, but without diabetes.
-
Intervention : Participants were randomized to receive once-weekly subcutaneous Semaglutide 2.4 mg or placebo.
-
Primary Outcome : The primary endpoint was a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
-
Liraglutide: LEADER Trial
-
LEADER (Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results) : A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population : 9,340 patients with type 2 diabetes and high cardiovascular risk.
-
Intervention : Patients were randomized to receive a daily subcutaneous injection of Liraglutide (up to 1.8 mg) or a matching placebo, in addition to their standard care, for a median of 3.8 years.
-
Primary Outcome : The primary composite outcome was the first occurrence of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke.
-
Dulaglutide: REWIND Trial
-
REWIND (Researching Cardiovascular Events with a Weekly Incretin in Diabetes) : A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population : 9,901 adults with type 2 diabetes, with a broad range of cardiovascular risk, including those with and without established cardiovascular disease.
-
Intervention : Participants were randomized to a once-weekly subcutaneous injection of Dulaglutide (1.5 mg) or placebo, with a median follow-up of 5.4 years.
-
Primary Outcome : The primary composite outcome was the first occurrence of non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death.
-
Signaling Pathways and Experimental Workflow
The cardiovascular benefits of GLP-1R agonists are mediated through a complex interplay of signaling pathways. The diagrams below illustrate these mechanisms and a typical workflow for a cardiovascular outcomes clinical trial.
Caption: GLP-1R Agonist Signaling Pathway in Cardiovascular Cells.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. SELECT Semaglutide Effects on Cardiovascluar Outcomes in People with Overweight or Obesity | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 5. SELECT Trial Analysis Shows Semaglutide’s Heart Benefits Extend Beyond Weight Loss | Docwire News [docwirenews.com]
A Comparative Guide to the Pharmacokinetic Profiles of Long-Acting GLP-1 Receptor Agonists
This guide provides a detailed comparison of the pharmacokinetic profiles of several prominent long-acting glucagon-like peptide-1 receptor (GLP-1R) agonists. The information is tailored for researchers, scientists, and drug development professionals, offering objective data and methodologies to support further research and development in this therapeutic area.
Introduction to Long-Acting GLP-1R Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with a very short half-life of about two minutes due to rapid degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] To overcome this limitation, long-acting GLP-1R agonists have been developed with structural modifications to extend their half-life, allowing for less frequent dosing, from once-daily to once-weekly injections.[1][3][4] These modifications include amino acid substitutions, fatty acid conjugation, and fusion with larger proteins like albumin or an IgG Fc fragment. These agents have become crucial in the management of type 2 diabetes and obesity. This guide focuses on the comparative pharmacokinetics of key long-acting GLP-1R agonists: liraglutide, dulaglutide, semaglutide, and the dual GLP-1/GIP receptor agonist, tirzepatide.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for selected long-acting GLP-1R agonists. These parameters are critical for understanding the absorption, distribution, metabolism, and excretion of these drugs, which in turn dictates their dosing frequency and clinical efficacy.
| Drug | Half-life (t½) | Time to Maximum Concentration (Tmax) | Key Structural Modifications | Dosing Frequency |
| Liraglutide | ~13 hours | 8-12 hours | Fatty acid acylation leading to albumin binding. | Once Daily |
| Dulaglutide | ~5 days | 24-72 hours | Fusion to a modified human IgG4 Fc fragment. | Once Weekly |
| Semaglutide (Subcutaneous) | ~7 days (~160-165 hours) | 1-3 days | Fatty diacid chain acylation for strong albumin binding and an amino acid substitution to resist DPP-4 degradation. | Once Weekly |
| Tirzepatide | ~5 days | 8-72 hours | C20 fatty acid moiety for albumin binding and amino acid substitutions. | Once Weekly |
Experimental Protocols: Determination of Pharmacokinetic Profiles
The pharmacokinetic parameters presented in this guide are typically determined through a series of clinical pharmacology studies, primarily Phase I, II, and III clinical trials. The general methodology employed in these studies is outlined below.
Study Design and Population
-
Participants: Healthy volunteers or patients with the target disease (e.g., type 2 diabetes, obesity).
-
Design: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are common in early phases to assess safety, tolerability, and pharmacokinetics. Later-phase studies confirm these findings in larger patient populations.
Dosing and Administration
-
Route of Administration: The long-acting GLP-1R agonists discussed here are primarily administered via subcutaneous injection.
-
Dosing Regimen: In SAD studies, a single dose is administered. In MAD studies, the drug is administered at regular intervals (e.g., once daily or once weekly) until steady-state concentrations are achieved.
Blood Sampling and Bioanalysis
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration to characterize the drug's concentration-time profile. Sampling schedules are designed to capture the absorption, distribution, and elimination phases accurately.
-
Analytical Method: Drug concentrations in plasma or serum are measured using validated bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
Pharmacokinetic Parameter Estimation
-
Non-compartmental Analysis (NCA): This method is used to estimate key pharmacokinetic parameters directly from the plasma concentration-time data.
-
Cmax (Maximum Concentration): The highest observed concentration.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time it takes for the drug concentration to decrease by half.
-
-
Population Pharmacokinetic (PopPK) Modeling: Nonlinear mixed-effects modeling is often employed to analyze data from multiple studies, allowing for the characterization of pharmacokinetic variability and the influence of patient-specific factors (covariates) such as age, body weight, and renal function.
Mandatory Visualization
GLP-1 Receptor Signaling Pathway
The therapeutic effects of GLP-1R agonists are mediated through the activation of the GLP-1 receptor, a G protein-coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to increased levels of cyclic AMP (cAMP).
Caption: GLP-1 Receptor Signaling Cascade.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacology study designed to evaluate the pharmacokinetic profile of a long-acting GLP-1R agonist.
Caption: Pharmacokinetic Study Workflow.
Discussion
The diverse pharmacokinetic profiles of long-acting GLP-1R agonists are a direct result of the different molecular engineering strategies employed to prolong their duration of action.
-
Liraglutide , with its once-daily dosing, has a half-life of approximately 13 hours, achieved through the addition of a fatty acid side chain that enables reversible binding to albumin.
-
Dulaglutide and Semaglutide are once-weekly injectables with significantly longer half-lives of about 5 and 7 days, respectively. Dulaglutide's extended duration is due to its fusion to a large IgG4-Fc fragment, which reduces renal clearance. Semaglutide's long half-life is a result of a fatty diacid chain that facilitates strong albumin binding, along with an amino acid substitution that confers resistance to DPP-4 degradation.
-
Tirzepatide , a dual GLP-1 and GIP receptor agonist, also has a half-life of approximately 5 days, allowing for once-weekly administration. Its prolonged action is achieved through a C20 fatty acid moiety that promotes albumin binding.
The choice of a specific long-acting GLP-1R agonist in a clinical or research setting will depend on the desired therapeutic effect, dosing convenience, and individual patient characteristics. The distinct pharmacokinetic profiles of these agents provide a range of options to tailor treatment to specific needs. Further head-to-head comparative studies are essential to fully elucidate the relative pharmacokinetic and pharmacodynamic properties of these important therapeutic agents.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Long Acting GLP-1 Receptor Agonist Drugs Lists and Overview | Biopharma PEG [biochempeg.com]
- 3. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of GLP-1R Agonist 21
For researchers, scientists, and drug development professionals, the meticulous management and disposal of potent research compounds like GLP-1R agonist 21 are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols for handling and disposing of such peptide-based agonists is a critical component of a robust laboratory safety culture. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). All handling of lyophilized powders and concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.
Standard PPE Requirements:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
-
Closed-toe shoes
Waste Segregation: The First Step to Proper Disposal
Effective waste management begins with the stringent segregation of waste streams at the point of generation. For this compound, waste should be categorized into three primary streams: solid waste, liquid waste, and sharps waste.[1]
-
Solid Waste: Includes contaminated consumables such as vials, pipette tips, gloves, and absorbent paper.
-
Liquid Waste: Encompasses unused or expired solutions of this compound, as well as contaminated buffers and solvents.
-
Sharps Waste: Consists of any items that can puncture the skin, including needles and syringes contaminated with the agonist.[1]
Step-by-Step Disposal Procedures
The following protocols provide detailed instructions for the disposal of each waste stream.
-
Collection: Place all non-sharp solid waste that has come into contact with this compound into a designated, leak-proof hazardous waste container.[1] This container should be clearly labeled as "Hazardous Pharmaceutical Waste" or in accordance with your institution's guidelines.
-
Lyophilized Powder: Small quantities of unused or expired lyophilized powder should first be dissolved in a suitable solvent, such as water or a buffer.[1] This aqueous solution should then be treated as liquid waste and subjected to chemical inactivation as described below.
-
Storage and Pickup: Seal the solid waste container when it is approximately three-quarters full and store it in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) office for scheduled pickup and disposal by a licensed hazardous waste vendor.
Unused and expired solutions of this compound should be rendered biologically inactive before disposal. This can be achieved through chemical inactivation methods such as treatment with sodium hypochlorite (bleach) or alkaline hydrolysis, followed by pH neutralization where applicable.
Experimental Protocol for Chemical Inactivation:
Two primary methods for the chemical inactivation of peptide solutions are provided below. The choice of method may depend on the volume of waste and institutional guidelines.
Method 1: Sodium Hypochlorite (Bleach) Inactivation
-
Preparation: In a designated chemical fume hood, add a sufficient volume of household bleach (containing 5-6% sodium hypochlorite) to the liquid waste to achieve a final concentration of at least 0.5% (5,000 ppm) sodium hypochlorite. For solutions with a high protein content, a final concentration of 1% (10,000 ppm) is recommended.
-
Inactivation: Gently mix the solution and allow it to stand for a minimum of 12 hours to ensure complete inactivation of the peptide.
-
Neutralization: After the contact time, check the pH of the solution. If necessary, neutralize the solution to a pH between 5.5 and 9.5 by adding a suitable neutralizing agent (e.g., a dilute acid or base).[2]
-
Disposal: Once neutralized, the inactivated solution may be poured down the drain with a copious amount of water, provided this is permitted by local and institutional regulations. Always confirm with your EHS office before drain disposal.
Method 2: Alkaline Hydrolysis
-
Preparation: In a suitable container within a fume hood, add a concentrated solution of sodium hydroxide (NaOH) to the peptide waste to achieve a final concentration sufficient to raise the pH significantly (e.g., 1-6 M NaOH). Alkaline hydrolysis effectively breaks down peptide bonds.
-
Hydrolysis: Gently stir the solution and allow it to react. The time required for hydrolysis can vary depending on the concentration of NaOH and temperature. For laboratory-scale waste, a contact time of 24 hours at room temperature is a conservative starting point.
-
Neutralization: Carefully neutralize the basic solution by slowly adding an acid (e.g., hydrochloric acid) until the pH is between 5.5 and 9.5. This process can generate heat and should be performed with caution.
-
Disposal: The neutralized solution can then be disposed of down the drain with a large volume of water, pending approval from your institution's EHS department.
| Parameter | Sodium Hypochlorite Inactivation | Alkaline Hydrolysis | pH Neutralization |
| Reagent | Sodium Hypochlorite (Bleach) | Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) |
| Final Concentration | 0.5% - 1% (5,000 - 10,000 ppm) | 1 M - 6 M | As needed |
| Minimum Contact Time | 12 hours | 24 hours (at room temperature) | N/A |
| Target pH for Disposal | 5.5 - 9.5 | 5.5 - 9.5 | 5.5 - 9.5 |
-
Immediate Disposal: Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant, and leak-proof sharps container.
-
Labeling: Ensure the sharps container is clearly labeled with the biohazard symbol and as containing pharmaceutical waste.
-
Closure and Disposal: Do not overfill the sharps container. When it is approximately three-quarters full, securely seal the container and follow your institution's procedures for the disposal of sharps waste.
Emergency Spill Procedures
In the event of a spill of this compound, the area should be immediately secured.
-
For a powder spill: Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper with a 10% bleach solution before carefully cleaning it up and placing all materials in the solid hazardous waste container.
-
For a liquid spill: Cover the spill with an absorbent material. Saturate the material with a 10% bleach solution, allow for a sufficient contact time (at least 10 minutes), and then clean up all materials into the appropriate hazardous waste container.
Following these procedures will ensure the safe and compliant disposal of this compound, protecting laboratory personnel and the environment.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the key decision-making processes and procedural flows.
Caption: Waste segregation flow for this compound.
Caption: Step-by-step workflow for liquid waste disposal.
References
Essential Safety and Logistical Information for Handling GLP-1R Agonist 21
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of GLP-1R agonist 21.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, safety information for a closely related compound, DREADD Agonist 21 dihydrochloride, indicates that it is classified as Acute Toxicity, Oral (Category 4).[1] The following precautions are advised:
Hazard Statements:
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container in accordance with local regulations.
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following PPE should be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | with side shields, conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Lab Coat | Impervious clothing to be selected based on the concentration and amount of the substance. |
| Respiratory Protection | Not generally required | For handling lyophilized powders or creating aerosols, work in a certified chemical fume hood. |
Operational and Handling Plan
Storage:
-
Lyophilized Powder: Store desiccated at -20°C.
-
In Solution: For short-term storage, keep at 4°C for a few days. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Handling:
-
Use personal protective equipment to avoid direct contact.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated vials, pipette tips, gloves, etc. | Dispose of in a designated hazardous waste container. |
| Liquid Waste | Unused or expired solutions. | Treat with a 10% bleach solution for at least 30 minutes before disposing down the drain with copious amounts of water, in accordance with institutional guidelines. |
| Sharps Waste | Needles, syringes, etc. | Dispose of immediately in a designated sharps container. |
Experimental Protocols
In Vitro: cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1R
-
Assay medium (e.g., serum-free DMEM)
-
This compound
-
Reference agonist (e.g., GLP-1)
-
cAMP detection kit (e.g., HTRF-based)
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay medium.
-
Assay Initiation:
-
Remove the culture medium from the cells.
-
Add assay buffer containing a phosphodiesterase inhibitor.
-
Add the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Follow the manufacturer's protocol for the cAMP detection kit.
-
Data Analysis: Plot the response against the log concentration of the agonist to determine the EC50 value.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the in vivo efficacy of this compound in improving glucose tolerance.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control
-
Glucose solution (2 g/kg)
-
Glucometer and test strips
Procedure:
-
Acclimation: Acclimate mice to handling and experimental procedures.
-
Fasting: Fast mice for 6 hours with free access to water.
-
Compound Administration: Administer this compound or vehicle via subcutaneous injection 30 minutes before the glucose challenge.
-
Baseline Glucose: At t=0 min, measure baseline blood glucose from a tail snip.
-
Glucose Challenge: Administer the glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1R Signaling Pathway Activation.
Experimental Workflow: In Vitro cAMP Assay
Caption: In Vitro cAMP Assay Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
